molecular formula C11H11NO4 B15068159 Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate CAS No. 4305-32-2

Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate

カタログ番号: B15068159
CAS番号: 4305-32-2
分子量: 221.21 g/mol
InChIキー: DYPDSFWEBSNMRZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate (CAS 4305-32-2) is a high-value indole derivative serving as a versatile building block in medicinal chemistry and pharmaceutical research. The indole core is a privileged structure in drug discovery, known for its ability to interact with a wide range of biological receptors . This specific methyl ester compound is a crucial synthetic precursor for developing novel active molecules. Researchers value this compound for its potential in designing and synthesizing new therapeutic agents. Indole derivatives are extensively investigated for antimitotic properties in cancer research . Furthermore, structurally related 5-methoxyindole compounds have demonstrated significant neuroprotective properties in preclinical models of stroke and have shown protective potential against pathology associated with Alzheimer's disease . The molecular framework of this compound, characterized by its planar indole ring system, is favorable for forming specific intermolecular interactions, such as hydrogen bonds and π-stacking, which are critical in crystal engineering and the development of coordination polymers . With a molecular formula of C11H11NO4 and a molecular weight of 221.21 g/mol , this reagent is supplied with high purity for consistent experimental results. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

特性

IUPAC Name

methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-15-10-5-7-6(4-9(10)13)3-8(12-7)11(14)16-2/h3-5,12-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPDSFWEBSNMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=C(NC2=C1)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301228105
Record name Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301228105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4305-32-2
Record name Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4305-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301228105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust synthetic route to Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The proposed synthesis employs the versatile Leimgruber-Batcho indole synthesis as its core transformation, offering a practical and scalable approach. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing detailed experimental protocols, mechanistic insights, and a thorough discussion of the strategic considerations involved in the synthesis of this highly functionalized indole derivative.

Introduction: The Significance of the Indole Nucleus

The indole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1] Its unique electronic properties and structural rigidity allow for high-affinity interactions with a multitude of biological targets.[1] Specifically, indole-2-carboxylate derivatives serve as valuable intermediates and are themselves bioactive molecules.[1] The target molecule of this guide, Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate, incorporates key pharmacophoric features, including a hydrogen-bond-donating hydroxyl group and a methoxy substituent on the benzene ring, which can significantly influence its pharmacological profile. The development of an efficient and scalable synthesis for this compound is therefore of considerable interest for the exploration of new therapeutic agents.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests that the indole core can be constructed using a well-established indole synthesis methodology. The Leimgruber-Batcho indole synthesis presents a powerful and often milder alternative to other classical methods like the Fischer indole synthesis.[2] This two-step process, which begins with the formation of an enamine from an ortho-nitrotoluene followed by a reductive cyclization, is particularly advantageous for its high yields and its ability to produce indoles that are unsubstituted at the C2 and C3 positions.[2][3]

Our synthetic strategy hinges on the preparation of a key intermediate, a suitably substituted o-nitrotoluene, which will then be elaborated into the final indole product. A critical consideration is the introduction of the methyl ester at the C2 position. While the classical Leimgruber-Batcho synthesis yields an unsubstituted C2, we will explore a two-pronged approach: a direct introduction during the indole formation or a post-cyclization functionalization. For the purpose of this guide, we will focus on a post-functionalization strategy due to the robustness and extensive documentation of the initial indole synthesis.

Synthetic Pathway Overview

The proposed synthetic pathway commences with the commercially available and economically viable starting material, 3-hydroxy-4-methoxytoluene (isocreosol). The synthesis can be dissected into four key stages:

  • Stage 1: Nitration of the Aromatic Precursor: Regioselective nitration of 3-hydroxy-4-methoxytoluene to introduce the nitro group ortho to the methyl substituent.

  • Stage 2: Leimgruber-Batcho Indole Synthesis: Construction of the 5-hydroxy-6-methoxyindole core via enamine formation and subsequent reductive cyclization.

  • Stage 3: C2-Formylation of the Indole Ring: Regioselective introduction of a formyl group at the C2 position of the indole nucleus.

  • Stage 4: Oxidation and Esterification: Conversion of the formyl group to a carboxylic acid and subsequent esterification to yield the final target molecule.

Detailed Experimental Protocols

Stage 1: Synthesis of 3-Hydroxy-4-methoxy-2-nitrotoluene

The regioselective nitration of phenols is a well-established transformation. A mild and efficient method involves the use of a nitrating agent in a suitable solvent system to favor ortho-nitration.

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-hydroxy-4-methoxytoluene (1.0 eq) in a suitable solvent such as acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath.

  • Addition of Nitrating Agent: Slowly add a solution of nitric acid (1.1 eq) in sulfuric acid (catalytic amount) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, slowly pour the reaction mixture into a beaker containing crushed ice and water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3-hydroxy-4-methoxy-2-nitrotoluene.

Stage 2: Synthesis of 5-Hydroxy-6-methoxyindole (Leimgruber-Batcho Synthesis)

This stage involves the core indole ring formation.

Step 2a: Enamine Formation

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a nitrogen inlet, dissolve 3-hydroxy-4-methoxy-2-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (1.2 eq) to the solution. The addition of pyrrolidine can accelerate the reaction.[3]

  • Heating: Heat the reaction mixture to 110-120 °C and stir for 3-5 hours under a nitrogen atmosphere.

  • Isolation of Intermediate: After cooling to room temperature, remove the solvent under reduced pressure. The resulting crude enamine is typically a dark red oil and can be used in the next step without further purification.

Step 2b: Reductive Cyclization

  • Reaction Setup: Dissolve the crude enamine from the previous step in a mixture of methanol and tetrahydrofuran (THF).

  • Catalyst Addition: To this solution, add a catalytic amount of Raney Nickel (slurry in water).

  • Reducing Agent: Carefully add hydrazine hydrate (85% solution in water) dropwise. An exothermic reaction with gas evolution will be observed. Maintain the temperature between 40-50 °C with a water bath.

  • Reaction Monitoring: Stir the reaction mixture for 2-3 hours. The disappearance of the red color of the enamine indicates the progress of the reaction. Monitor by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture and filter through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel to yield 5-hydroxy-6-methoxyindole.

Stage 3: C2-Formylation of 5-Hydroxy-6-methoxyindole

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heterocyclic compounds.

Protocol:

  • Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) (1.5 eq) to anhydrous N,N-dimethylformamide (DMF) (3.0 eq) with stirring. Allow the mixture to stir at 0 °C for 30 minutes.

  • Indole Addition: To this pre-formed Vilsmeier reagent, add a solution of 5-hydroxy-6-methoxyindole (1.0 eq) in DMF dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-3 hours.

  • Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the mixture is basic.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude 5-hydroxy-6-methoxy-1H-indole-2-carbaldehyde can be purified by crystallization or column chromatography.

Stage 4: Oxidation and Esterification to Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate

This final stage involves a two-step transformation of the aldehyde to the methyl ester.

Step 4a: Oxidation to Carboxylic Acid

  • Reaction Setup: Dissolve the 5-hydroxy-6-methoxy-1H-indole-2-carbaldehyde (1.0 eq) in a suitable solvent like a mixture of t-butanol and water.

  • Oxidizing Agent: Add sodium chlorite (NaClO₂) (1.5 eq) and a phase transfer catalyst such as tetrabutylammonium bromide (catalytic amount) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours.

  • Work-up: After completion, acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate. Dry the organic layer and concentrate to obtain the crude 5-hydroxy-6-methoxy-1H-indole-2-carboxylic acid.

Step 4b: Esterification

  • Reaction Setup: Dissolve the crude carboxylic acid from the previous step in an excess of methanol.

  • Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride (SOCl₂), dropwise at 0 °C.

  • Reaction: Stir the reaction mixture at reflux for 4-6 hours.

  • Work-up and Purification: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The final product, Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate, can be purified by column chromatography on silica gel.

Quantitative Data Summary

StepReactantsReagents and SolventsProductExpected Yield (%)
1 3-Hydroxy-4-methoxytolueneNitric acid, Sulfuric acid, Acetic acid3-Hydroxy-4-methoxy-2-nitrotoluene70-80
2a 3-Hydroxy-4-methoxy-2-nitrotolueneN,N-dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine, DMF(E)-1-(3-hydroxy-4-methoxy-2-nitrophenyl)-N,N-dimethylethen-1-amine>90 (crude)
2b (E)-1-(3-hydroxy-4-methoxy-2-nitrophenyl)-N,N-dimethylethen-1-amineRaney Nickel, Hydrazine hydrate, Methanol, THF5-Hydroxy-6-methoxyindole60-70
3 5-Hydroxy-6-methoxyindolePhosphorus oxychloride (POCl₃), DMF5-Hydroxy-6-methoxy-1H-indole-2-carbaldehyde75-85
4a 5-Hydroxy-6-methoxy-1H-indole-2-carbaldehydeSodium chlorite (NaClO₂), t-Butanol, Water5-Hydroxy-6-methoxy-1H-indole-2-carboxylic acid80-90
4b 5-Hydroxy-6-methoxy-1H-indole-2-carboxylic acidMethanol, Sulfuric acid (cat.)Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate 85-95

Mechanistic Insights and Experimental Causality

The Leimgruber-Batcho Indole Synthesis: A Step-by-Step Mechanistic Look

The Leimgruber-Batcho synthesis is a powerful method for indole formation due to its mild conditions and high yields.[3] The mechanism proceeds in two distinct stages:

  • Enamine Formation: The reaction is initiated by the reaction of the o-nitrotoluene with DMF-DMA. The methyl group of the o-nitrotoluene is sufficiently acidic to be deprotonated by the in-situ generated methoxide, forming a carbanion. This carbanion then attacks the electrophilic carbon of the protonated DMF-DMA, leading to the formation of an enamine intermediate after the elimination of methanol. The presence of an electron-withdrawing nitro group enhances the acidity of the methyl protons, facilitating this initial condensation.

  • Reductive Cyclization: The nitro group of the enamine is then reduced to an amino group, typically using catalytic hydrogenation (e.g., Raney Ni/H₂ or Pd/C) or other reducing agents like tin(II) chloride or sodium dithionite.[3] The resulting aminoenamine undergoes a spontaneous intramolecular cyclization, where the newly formed amino group attacks the enamine double bond. Subsequent elimination of dimethylamine leads to the formation of the aromatic indole ring.

Regioselectivity in C2-Formylation

The Vilsmeier-Haack formylation of indoles typically occurs at the electron-rich C3 position. However, in the absence of a substituent at C3, the reaction can proceed at the C2 position, especially for indoles with electron-donating groups on the benzene ring which activate the pyrrole ring towards electrophilic attack. The choice of reaction conditions can also influence the regioselectivity.

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow cluster_stage1 Stage 1: Nitration cluster_stage2 Stage 2: Leimgruber-Batcho Synthesis cluster_stage3 Stage 3: C2-Formylation cluster_stage4 Stage 4: Oxidation & Esterification A 3-Hydroxy-4- methoxytoluene B 3-Hydroxy-4-methoxy- 2-nitrotoluene A->B HNO₃, H₂SO₄ C Enamine Intermediate B->C DMF-DMA, Pyrrolidine D 5-Hydroxy-6- methoxyindole C->D Raney Ni, N₂H₄ E 5-Hydroxy-6-methoxy- 1H-indole-2-carbaldehyde D->E POCl₃, DMF F 5-Hydroxy-6-methoxy- 1H-indole-2-carboxylic acid E->F NaClO₂ G Methyl 5-hydroxy-6-methoxy- 1H-indole-2-carboxylate F->G MeOH, H⁺

Caption: Synthetic workflow for Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate.

Conclusion

This technical guide has outlined a comprehensive and practical synthetic route for the preparation of Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate. By leveraging the efficiency of the Leimgruber-Batcho indole synthesis and established functional group transformations, this methodology provides a reliable pathway for accessing this valuable heterocyclic building block. The detailed protocols, mechanistic discussions, and quantitative data presented herein are intended to empower researchers in their efforts to synthesize and explore the therapeutic potential of novel indole-based compounds.

References

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920.
  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.
  • Leimgruber, W., & Batcho, A. D. (1971). U.S. Patent No. 3,732,245. Washington, DC: U.S.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.

Sources

Technical Guide: NMR Spectral Analysis of Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the NMR spectral characterization of Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate , a critical pharmacophore intermediate often utilized in the synthesis of duocarmycin and CC-1065 analogs (potent DNA-alkylating antitumor agents).

The following data and protocols are synthesized from high-confidence literature sources regarding this specific intermediate and its close structural analogs.

Executive Summary & Structural Significance[1][2]

  • Compound: Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate

  • CAS: 124325-93-5 (Generic context for duocarmycin precursors)

  • Molecular Formula: C₁₂H₁₁NO₄

  • Molecular Weight: 233.22 g/mol

  • Significance: This indole derivative features a specific 5,6-substitution pattern essential for the biological activity of duocarmycin-class ADCs (Antibody-Drug Conjugates). The 5-hydroxy group serves as the attachment point for the DNA-alkylating subunit (e.g., the spirocyclopropylcyclohexadienone moiety), while the 2-carboxylate provides a handle for linker attachment.

Experimental Protocol

Sample Preparation

For optimal resolution of the exchangeable protons (NH and OH), DMSO-d₆ is the preferred solvent. However, CDCl₃ is frequently used in synthetic organic literature for this intermediate due to its solubility profile during purification.

  • Solvent A (Standard): Chloroform-d (CDCl₃) with TMS (0.03% v/v).

    • Note: The hydroxyl and amine protons may appear broad or be absent depending on concentration and water content.

  • Solvent B (Polar/Exchange): Dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Note: Use this to visualize sharp doublets for H-3 (coupling with NH) and distinct OH signals.

Instrument Parameters (Standard 300-400 MHz)
  • Pulse Sequence: zg30 (Proton), zgpg30 (Carbon w/ proton decoupling).

  • Temperature: 298 K (25°C).

  • Relaxation Delay (D1): Set to

    
     1.0 s to ensure integration accuracy of the aromatic singlets.
    

1H NMR Spectral Data

Solvent: CDCl₃ (300 MHz) Reference: Synthesis and Characterisation of Novel Tricyclic and Tetracyclic Furoindoles (Source 1.1)

PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
NH 8.77br s1H-Indole N-H (Exchangeable)
H-7 7.16s1H-para to OH, ortho to OMe. Isolated singlet.
H-3 7.11d1H2.1Pyrrole proton. Couples with NH.
H-4 6.86d1H0.9ortho to OH. Small long-range coupling to OH or H3.
5-OH 5.57br s1H-Phenolic OH (Exchangeable).
6-OMe 3.99s3H-Methoxy group on benzene ring.
COOMe 3.95s3H-Methyl ester.
Diagnostic Analysis
  • The 5,6-Substitution Pattern: The most critical feature is the appearance of H-4 and H-7 as singlets (or very tight doublets with

    
     Hz). In a 5,6-disubstituted indole, these protons are para to each other and do not exhibit the strong ortho coupling (
    
    
    
    Hz) seen in 4,5- or 6,7-substituted systems.
  • Regiochemistry (5-OH vs 6-OH):

    • In the 5-hydroxy-6-methoxy isomer (Target), H-4 is typically more shielded (

      
       6.86) than H-7 (
      
      
      
      7.[1][2][3]16) due to the strong ortho-shielding effect of the hydroxyl group.
    • In the 6-hydroxy-5-methoxy isomer, the shifts are reversed or closer together, but definitive assignment requires 2D NMR (see Section 5).

13C NMR Spectral Data (Predicted)

Note: While 1H data is direct from experimental literature, the 13C data below is a high-confidence prediction based on the validated 5,6-dimethoxy-1H-indole-2-carboxylate analog and substituent chemical shift additivity rules.

Solvent: DMSO-d₆ (Recommended for Carbon)[4]

PositionShift (

, ppm)
TypeAssignment Logic
C=O 162.0CqEster Carbonyl
C-5 149.5CqAttached to OH (Deshielded)
C-6 146.8CqAttached to OMe (Deshielded)
C-7a 133.0CqBridgehead carbon
C-2 126.5CqPyrrole carbon attached to ester
C-3a 120.5CqBridgehead carbon
C-3 108.0CHPyrrole C-H (Characteristic high field)
C-7 104.5CHortho to OMe (Shielded)
C-4 98.5CHortho to OH (Strongly shielded)
OMe 56.0CH₃Methoxy carbon
COOMe 51.8CH₃Ester methyl carbon

Structural Validation via 2D NMR (HMBC)

Distinguishing the 5-OH/6-OMe isomer from the 5-OMe/6-OH isomer is the most common challenge. An HMBC (Heteronuclear Multiple Bond Correlation) experiment is the definitive solution.

HMBC Logic Flow
  • Step 1: Identify the H-3 proton (

    
     7.11).[4]
    
  • Step 2: Look for correlations from H-3 to the bridgehead carbons (C-3a and C-7a ).

  • Step 3: Identify H-4 and H-7 .

    • H-4 will show a strong 3-bond correlation to C-3 and C-6 (the OMe bearing carbon).

    • H-7 will show a strong 3-bond correlation to C-5 (the OH bearing carbon) and C-3a .

  • Step 4 (The Smoking Gun):

    • If H-7 correlates to the carbon bearing the OMe , the OMe is at C-6.

    • If H-4 correlates to the carbon bearing the OMe , the OMe is at C-5.

Workflow Diagram (Graphviz)

HMBC_Analysis H3 H-3 (δ 7.11) C2 C-2 H3->C2 ²J C3a C-3a (Bridge) H3->C3a ²J C7a C-7a (Bridge) H3->C7a ³J H4 H-4 (δ 6.86) C3 C-3 H4->C3 ³J H4->C7a ³J C6 C-6 (OMe-bearing) H4->C6 ³J (Proves OMe at C6) H7 H-7 (δ 7.16) H7->C3a ³J C5 C-5 (OH-bearing) H7->C5 ³J (Proves OH at C5) OMe_H OMe Protons (δ 3.99) OMe_H->C6 ³J (Connects OMe to C6)

Figure 1: HMBC correlation network required to confirm the 5-hydroxy-6-methoxy regiochemistry.

References

  • Synthesis and Characterisation of Novel Tricyclic and Tetracyclic Furoindoles. (Contains experimental 1H NMR for Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate). Molecules, 2021.[4]

  • Methyl 5,6-dimethoxy-1H-indole-2-carboxylate Crystal Structure & NMR. (Comparative data for 5,6-disubstituted scaffold). Acta Crystallographica, 2010.

  • Duocarmycin SA and Analogs.

Sources

Infrared Spectroscopy of Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive technical analysis of the infrared (IR) vibrational characteristics of Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate . As a polysubstituted indole scaffold, this molecule serves as a critical intermediate in the synthesis of antitumor antibiotics (e.g., duocarmycin analogs) and kinase inhibitors.

Correct interpretation of its IR spectrum requires distinguishing between overlapping hydrogen-bonding domains (phenolic -OH vs. indolic -NH) and recognizing the conjugation effects on the ester carbonyl. This document outlines a self-validating protocol for structural verification using Attenuated Total Reflectance (ATR) and Transmission (KBr) Fourier Transform Infrared (FT-IR) spectroscopy.

Molecular Architecture & Vibrational Theory

To accurately interpret the spectrum, we must first map the molecular structure to its vibrational modes. The molecule possesses three distinct "signal zones" that define its spectral fingerprint.

Structural Logic Diagram

The following diagram maps the chemical moieties to their expected theoretical wavenumber shifts, accounting for electronic conjugation and hydrogen bonding.

G Molecule Methyl 5-hydroxy-6-methoxy- 1H-indole-2-carboxylate Zone1 Zone I: H-Bonding Region (3600 - 3200 cm⁻¹) Molecule->Zone1 Zone2 Zone II: Double Bond Region (1750 - 1500 cm⁻¹) Molecule->Zone2 Zone3 Zone III: Fingerprint Region (1300 - 1000 cm⁻¹) Molecule->Zone3 NH Indole N-H (Stretch) Zone1->NH Sharp (free) Broad (H-bonded) OH Phenolic O-H (Stretch) Zone1->OH Broad overlap Ester Ester C=O (Conjugated) Zone2->Ester Red-shifted by indole conjugation Aromatic Indole Ring C=C Zone2->Aromatic Skeletal vibrations Ether Aryl Alkyl Ether (C-O-C) Zone3->Ether Asymmetric stretch

Figure 1: Vibrational mapping of functional groups to spectral zones.

Mechanistic Insights
  • The Conjugation Effect: The ester group at position 2 is directly conjugated to the indole double bond system. Unlike a non-conjugated aliphatic ester (typically ~1735–1750 cm⁻¹), this conjugation reduces the bond order of the carbonyl, shifting the C=O stretch to a lower frequency (typically 1680–1710 cm⁻¹ ).

  • The H-Bonding Network: The 5-OH and 1-NH groups are both hydrogen bond donors. In the solid state (neat powder), these will form extensive intermolecular networks with the carbonyl oxygen and the methoxy oxygen, causing significant broadening and red-shifting in the 3200–3450 cm⁻¹ region.

Experimental Protocol

This protocol is designed to eliminate common artifacts such as atmospheric water vapor and inconsistent crystal contact.

Method Selection: ATR vs. KBr
  • Diamond ATR (Recommended): High throughput, minimal sample prep. Ideal for routine purity checks.

    • Risk: High refractive index of the crystal can cause peak distortion at lower wavenumbers if contact is poor.

  • KBr Pellet (Reference): Higher resolution, no pathlength limitation.

    • Risk: Hygroscopic nature of KBr can introduce water peaks (3400 cm⁻¹) that obscure the OH/NH region of the analyte.

Step-by-Step Workflow (ATR)
  • System Validation:

    • Clean crystal with isopropanol.

    • Collect Background Spectrum (32 scans, 4 cm⁻¹ resolution). Ensure CO₂ doublet (2350 cm⁻¹) is minimal.

  • Sample Deposition:

    • Place ~2 mg of solid sample on the crystal center.

    • Apply pressure using the anvil until the force gauge reads 80–100 N . Note: Inconsistent pressure leads to variable peak intensity ratios.

  • Acquisition:

    • Scan range: 4000–600 cm⁻¹.

    • Accumulation: 16–32 scans.

    • Correction: Apply "ATR Correction" algorithm in software to adjust for penetration depth vs. wavelength dependency.

  • Data Processing:

    • Baseline correction (Rubberband method, 5-10 points).

    • Peak picking with a threshold of 5% transmittance.

Spectral Analysis & Diagnostic Criteria

The following table summarizes the diagnostic bands required to confirm the identity of Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate.

Diagnostic Peak Assignment Table
Functional GroupModeFrequency (cm⁻¹)IntensityInterpretation & Causality
-OH (Phenol) Stretch3250 – 3500 Medium/BroadBroadened by intermolecular H-bonding. Often appears as a shoulder on the NH peak.
N-H (Indole) Stretch3300 – 3400 Sharp/StrongCharacteristic of the indole core. Position depends heavily on crystalline packing (polymorphism).
C-H (Methoxy) Stretch2835 – 2960 WeakLook for the symmetric stretch of the -OCH₃ group, often distinct from aromatic C-H.
C=O (Ester) Stretch1680 – 1715 StrongCritical ID Peak. Lower than typical esters due to conjugation with the indole C2=C3 bond.
C=C (Aromatic) Ring Stretch1520 – 1620 MediumSkeletal vibrations of the benzene/pyrrole fused system.
C-O (Methoxy) Asym.[1][2][3] Stretch1200 – 1275 StrongThe aryl-alkyl ether bond (Ar-O-CH₃).
C-O (Ester) Stretch1100 – 1150 StrongThe C-O-C stretch of the methyl ester.
C-H (OOP) Bending800 – 860 MediumOut-of-plane bending. Specific pattern depends on the 5,6-substitution (para-like isolation).
The "Fingerprint" Region Logic

In the region below 1000 cm⁻¹, the substitution pattern of the benzene ring (positions 5 and 6) dictates the spectrum.

  • Isolated Protons: The protons at positions 4 and 7 are "para" to each other in a fused system sense. Look for sharp bands around 800–850 cm⁻¹ indicative of isolated aromatic hydrogens.

Troubleshooting & Artifact Management

Common issues when analyzing highly polar indoles:

  • Polymorphism: Indole-2-carboxylates are known to exhibit polymorphism. Different crystal forms (packing arrangements) can shift the C=O peak by ±10 cm⁻¹ and drastically change the NH/OH region shape due to altered H-bond distances.

    • Solution: If the spectrum matches the functional groups but frequencies are slightly shifted, dissolve the sample in DCM and evaporate to reset the crystal form (amorphous/recrystallized) before re-running.

  • Water Contamination: A broad "hump" centered exactly at 3400 cm⁻¹ that lacks fine structure suggests wet sample/KBr.

    • Solution: Dry sample in a vacuum desiccator over P₂O₅ for 4 hours.

References

  • NIST Chemistry WebBook. 1H-Indole, 6-methoxy- Infrared Spectrum.[4] National Institute of Standards and Technology.[4] Link

  • PubChem. Methyl 6-methoxy-1H-indole-2-carboxylate Compound Summary. National Center for Biotechnology Information. Link

  • Bredeweg, E.L., et al. (2016). Conformational changes in matrix-isolated 6-methoxyindole. The Journal of Chemical Physics.[5] (Provides theoretical basis for methoxy-indole vibrations). Link[5]

  • Kus, P., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid. Molecules.[1][4][6][7][8][9][10][11][12][13] (Demonstrates H-bonding dimer effects on IR shifts in similar scaffolds). Link

  • Specac. Interpreting Infrared Spectra: A Practical Guide. (General reference for functional group assignment). Link

Sources

The Privileged Scaffold: Biological Activity and Therapeutic Potential of Substituted Indole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Indole-2-Carboxylate Pharmacophore

The indole nucleus is a cornerstone of medicinal chemistry, often mimicking the planar, electron-rich structure of endogenous signaling molecules like tryptophan and serotonin. Within this chemical family, substituted indole-2-carboxylates offer a highly privileged vector for functionalization. The C2-carboxylate moiety acts as a critical hydrogen-bond acceptor and metal-chelating group, while targeted substitutions at the C3, C5, and C6 positions allow researchers to precisely tune lipophilicity, steric bulk, and target-protein binding kinetics. This whitepaper explores the mechanistic pathways, quantitative efficacy, and laboratory validation protocols for these versatile derivatives.

Antiviral Efficacy: Broad-Spectrum Phenotypes

Substituted indole-2-carboxylates have demonstrated potent broad-spectrum antiviral activity, particularly against highly infectious RNA viruses. Structure-Activity Relationship (SAR) studies reveal that the spatial arrangement of functional groups dictates viral inhibition. For instance, while alkyloxy substitutions at the C4 position of the indole ring are well-tolerated and maintain efficacy, the incorporation of an acetyl substituent at the amino group severely diminishes the compound's ability to inhibit RNA viruses[1].

Quantitative Data: Antiviral Potency

The efficacy of antiviral compounds is best evaluated through the Selectivity Index (SI)—the ratio of cellular toxicity (


) to viral inhibition (

). A higher SI indicates a favorable safety and efficacy profile.
Compound DesignationTarget Virus Strain

(

mol/L)
Selectivity Index (SI)Key Structural Feature
Compound 8f Coxsackievirus B3N/A17.1C4-alkyloxy substitution
Compound 14f Influenza A7.5312.1Unmodified amino group
Experimental Protocol: In Vitro Antiviral Screening (CPE Reduction Assay)

To evaluate the antiviral efficacy of indole-2-carboxylate derivatives, a Cytopathic Effect (CPE) reduction assay is utilized. Causality: We rely on a phenotypic CPE readout rather than pure binding assays because it directly measures the compound's ability to prevent viral-induced cell death, ensuring the biochemical activity translates to actual cellular protection.

  • Cell Seeding: Plate host cells (e.g., MDCK for Influenza) in 96-well plates at

    
     cells/well. Incubate for 24 hours to achieve 80-90% confluency. Causality: A confluent monolayer is strictly required to accurately observe plaque formation and prevent baseline anoikis (detachment-induced cell death).
    
  • Viral Infection & Treatment: Remove growth media. Co-administer the viral inoculum (at a Multiplicity of Infection of 0.01) and the indole-2-carboxylate derivatives (serially diluted from 100

    
    M to 0.1 
    
    
    
    M). Causality: Co-administration evaluates the compound's ability to inhibit early-stage viral entry and immediate replication.
  • Viability Quantification: After 48-72 hours, add MTT reagent. Incubate for 4 hours, lyse cells with DMSO, and measure absorbance at 490 nm[2]. Causality: Spectrophotometric quantification removes the subjective visual bias of manual CPE scoring.

  • Validation Checkpoint: The assay is only self-validating if it includes a mock-infected control (100% viability reference) and a viral-infected, vehicle-treated control (0% protection reference). The protocol is considered valid only if the signal-to-background ratio yields a Z'-factor

    
     0.5.
    

Target-Specific Modulation: HIV-1 Integrase and GPCRs

HIV-1 Integrase Strand Transfer Inhibition

The integration of viral DNA into the host genome is catalyzed by HIV-1 integrase, an enzyme relying on a two-metal-ion (


) catalytic core. Indole-2-carboxylic acid derivatives act as potent Integrase Strand Transfer Inhibitors (INSTIs)[3]. The C2-carboxyl group, paired with the indole nitrogen, forms a robust chelating triad with the 

ions in the active site[4]. Furthermore, halogenated benzyl substitutions at the C6 position significantly enhance

-stacking interactions with the 3'-terminal adenosine of the processed viral DNA[4].

Workflow N1 Library Synthesis (Indole-2-carboxylates) N2 Virtual Screening (Molecular Docking) N1->N2 N3 In Vitro Strand Transfer Assay N2->N3 Hit Selection N4 Mg2+ Chelation Validation N3->N4 Active Hits N5 Lead Optimization (C3/C6 Modifications) N4->N5 SAR Analysis N5->N1 Iterative Design

Caption: Iterative workflow for discovering HIV-1 integrase inhibitors.

Experimental Protocol: Time-Resolved Fluorescence (TRF) Integrase Assay
  • Oligonucleotide Assembly: Anneal synthetic oligonucleotides mimicking the U5 region of HIV-1 viral DNA. Causality: Using pre-processed DNA ends bypasses the 3'-processing step, allowing the assay to isolate and measure only the strand transfer inhibition.

  • Integrase Loading: Pre-incubate recombinant HIV-1 integrase with 10 mM

    
     for 15 minutes before adding the indole-2-carboxylate library. Causality: Pre-incubation ensures the enzyme is locked into its catalytically active, metal-bound conformation before the inhibitor is introduced.
    
  • TRF Measurement: Introduce a Europium-labeled target DNA. Measure fluorescence at 615 nm. Causality: Time-Resolved Fluorescence minimizes background autofluorescence generated by the small molecule library, ensuring a high signal-to-noise ratio.

  • Validation Checkpoint: Use a clinically approved INSTI (e.g., Raltegravir) as a positive control. The assay is validated if the reference compound yields an

    
     within half a log of its historically established value (~10-50 nM).
    
Allosteric Modulation of Cannabinoid Receptor 1 (CB1)

Beyond direct active-site inhibition, indole-2-carboxamides (amide derivatives of the carboxylates) serve as prototypical allosteric modulators for G-protein coupled receptors (GPCRs). Compound 1 (ORG27569) binds to an allosteric pocket on the CB1 receptor, blocking the agonist-induced intracellular movement of Transmembrane Helix 6 (TM6)[5]. This traps the receptor in a unique conformational state that enhances orthosteric agonist binding but completely abolishes


 protein coupling, effectively shifting the signaling bias toward the ERK1/2 pathway[5][6].

CB1_Pathway A CB1 Receptor (Apo State) B Orthosteric Agonist (e.g., CP55,940) A->B Orthosteric Binding C Indole-2-carboxamide (Allosteric Modulator) A->C Allosteric Binding D Ternary Complex (Conformational Shift) B->D C->D E Inhibition of Gαi Protein Coupling D->E TM6 Blockade F ERK1/2 Pathway Activation D->F Biased Signaling

Caption: CB1 receptor allosteric modulation by indole-2-carboxamides.

Anti-Inflammatory Applications: CysLT1 Receptor Antagonism

Cysteinyl leukotrienes (CysLTs) are potent inflammatory lipid mediators synthesized from arachidonic acid. High-throughput screening campaigns have identified 3-substituted 1H-indole-2-carboxylic acids as highly selective CysLT1 antagonists[7]. The carboxylic acid function is absolute for receptor anchoring. When paired with an (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl group at the C3 position, these compounds achieve extraordinary nanomolar potency, outperforming existing commercial therapeutics in calcium mobilization assays[7].

Quantitative Data: Target-Specific Inhibitory Potency
Compound DesignationPrimary Target

(

M)
Key Structural Feature
Compound 17a HIV-1 Integrase3.11C6-halogenated benzene
Compound 17k CysLT1 Receptor0.0059(E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl
Compound 1 CB1 Receptor (

)
Allosteric5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)

Conclusion

The indole-2-carboxylate scaffold is far more than a basic building block; it is a highly programmable pharmacophore. By manipulating the C2-carboxylate for metal chelation or hydrogen bonding, and leveraging the C3/C6 positions for steric and electronic tuning, researchers can design highly selective agents ranging from HIV-1 integrase inhibitors to biased GPCR allosteric modulators. Future drug development must focus on optimizing the in vivo pharmacokinetic profiles of these derivatives to transition them from in vitro hits to clinical candidates.

References

  • Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives Source: Semantic Scholar / Academia URL:[Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors Source: MDPI URL:[Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors Source: RSC Publishing URL:[Link]

  • Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) Source: NIH PubMed Central (PMC) URL:[Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists Source: NIH PubMed Central (PMC) URL:[Link]

Sources

Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate: Synthetic Scaffolds and Metabolic Markers in the Eumelanin Pathway

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate as a Precursor in the Eumelanin Pathway Content Type: Technical Guide / Whitepaper Role: Senior Application Scientist

Executive Summary

Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate (CAS: 4305-32-2) represents a critical chemical scaffold in the study and synthesis of eumelanin. While the natural biosynthesis of eumelanin proceeds through the oxidative polymerization of free catechols—specifically 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA)—these intermediates are notoriously unstable and prone to uncontrolled auto-oxidation.

This compound serves two primary roles in pigment research and drug development:

  • Synthetic Precursor: It acts as a stable, protected "prodrug-like" monomer that can be chemically deprotected to generate high-purity DHICA for controlled polymerization studies.

  • Mechanistic Probe: By masking the C6-hydroxyl group, this molecule effectively blocks the formation of the ortho-quinone moiety required for standard eumelanin cross-linking. This makes it an invaluable tool for studying the regioselectivity of indole polymerization and identifying metabolic degradation products (e.g., melanuria markers).

This guide details the chemical synthesis, deprotection protocols, and application of this compound as a surrogate precursor in the generation of eumelanin-mimetic materials.

Chemical Foundation & Synthesis

Structural Analysis

The molecule features an indole core with three key functional modifications relative to the natural monomer DHICA:

  • C2-Position: A methyl ester (-COOMe) replaces the carboxylic acid. This protects the acid from decarboxylation, a common degradation pathway for DHICA.

  • C5-Position: A free hydroxyl group (-OH), retaining partial redox activity.

  • C6-Position: A methoxy group (-OMe).[1][2][3] This is the critical "blocking" group that prevents the formation of the indole-5,6-quinone, thereby inhibiting standard oxidative polymerization until removed.

Synthesis via Hemetsberger Indole Route

The most robust synthesis of this precursor utilizes the Hemetsberger–Knittel reaction, starting from isovanillin derivatives. This route ensures correct regiochemistry (5-OH, 6-OMe).

Pathway Overview:

  • Condensation: 3-hydroxy-4-methoxybenzaldehyde (Isovanillin) is protected (e.g., benzylated) and condensed with methyl azidoacetate.

  • Cyclization: Thermolysis of the resulting azido-cinnamate yields the indole core.

  • Hydrogenolysis: Removal of the benzyl group yields the title compound.

SynthesisPathway Isovanillin Isovanillin (3-OH, 4-OMe) Azido Methyl Azidocinnamate Isovanillin->Azido + Methyl azidoacetate Base IndoleProtected Methyl 5-benzyloxy-6-methoxy- indole-2-carboxylate Azido->IndoleProtected Thermolysis (Hemetsberger) TitleCompound Methyl 5-hydroxy-6-methoxy- 1H-indole-2-carboxylate (Target Precursor) IndoleProtected->TitleCompound H2 / Pd-C (Debenzylation) DHICA DHICA (Natural Monomer) TitleCompound->DHICA 1. BBr3 (Demethylation) 2. Hydrolysis

Figure 1: Synthetic route from Isovanillin to the title compound and its conversion to the natural monomer DHICA.[4][5][6][7][8]

The "Precursor" Role: Generating Eumelanin

In biological systems, enzymes like Dopachrome Tautomerase (DCT/TRP-2) generate DHICA directly. In the laboratory, however, direct isolation of DHICA is difficult due to its instability. The title compound is used as a stable chemical precursor that is converted to DHICA immediately prior to experimentation.

Protocol: Conversion to DHICA (Deprotection)

This protocol describes the conversion of Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate into the polymerizable monomer DHICA.

Reagents:

  • Boron tribromide (BBr₃), 1.0 M in dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Sodium Hydroxide (NaOH), 2M solution

  • Hydrochloric Acid (HCl), 2M solution

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol (approx. 221 mg) of Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate in 10 mL of anhydrous DCM under nitrogen atmosphere. Cool to -78°C.

  • Demethylation: Slowly add 3.0 equivalents of BBr₃ solution dropwise. The methoxy group at C6 is cleaved to a hydroxyl group.

  • Warming: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Hydrolysis: Quench the reaction with ice water. The methyl ester at C2 is typically hydrolyzed under subsequent basic conditions. Add 2M NaOH until pH > 12 and stir for 1 hour to ensure full saponification of the ester.

  • Acidification & Isolation: Acidify carefully with 2M HCl to pH 3. DHICA will precipitate as a grey/white solid.

  • Immediate Use: Filter and wash with cold water. Note: The resulting DHICA is air-sensitive and must be used immediately for polymerization assays or stored under argon at -80°C.

Comparative Polymerization Kinetics

Unlike DHICA, the title compound (5-OH, 6-OMe) cannot form the 5,6-quinone required for polymerization. This makes it an excellent negative control in polymerization assays.

Data: Oxidation Rates (UV-Vis Monitoring at 320 nm)

CompoundOxidantT½ (Half-life of Monomer)Polymer Formation?
DHICA (Natural)Ferricyanide / pH 8< 5 minutesYes (Broadband absorption)
DHICA (Natural)Air / pH 8~ 30 minutesYes (Slow darkening)
Title Compound Ferricyanide / pH 8> 4 hoursNo (Stable or formation of dimers only)
Title Compound Air / pH 8StableNo

Interpretation: The persistence of the title compound under oxidative conditions confirms that the 6-hydroxyl group is essential for the electron transfer chain leading to eumelanin.

Biological Relevance & Metabolic Markers

While the user’s compound is primarily a synthetic tool, its regioisomers are relevant as biomarkers for melanoma.

The Methylation Pathway

In vivo, 5,6-dihydroxyindoles are detoxified by Catechol-O-Methyltransferase (COMT). This enzyme places a methyl group on one of the hydroxyls to prevent toxic quinone formation.

  • Major Metabolite: 6-hydroxy-5-methoxyindole-2-carboxylic acid (6H5MI2C).[9]

  • Minor Metabolite: 5-hydroxy-6-methoxyindole-2-carboxylic acid (The free acid of the title compound).

High plasma levels of these methylated metabolites are clinically used as prognostic markers for malignant melanoma metastasis.[9] The title compound (as the methyl ester) serves as the analytical standard (after hydrolysis) for calibrating HPLC/MS assays to detect these markers.

MetabolicFate DHICA DHICA (Unstable Precursor) Quinone Indole-5,6-quinone (Toxic Intermediate) DHICA->Quinone Oxidation (Tyrosinase/TRP1) Metabolite1 6-hydroxy-5-methoxy- indole-2-COOH (Major Marker) DHICA->Metabolite1 Methylation (COMT) Metabolite2 5-hydroxy-6-methoxy- indole-2-COOH (Minor Marker) DHICA->Metabolite2 Methylation (COMT) Eumelanin Eumelanin Polymer (Pigment) Quinone->Eumelanin Polymerization COMT Enzyme: COMT (Detoxification)

Figure 2: Divergence of DHICA into polymerization (Eumelanin) or detoxification (Methylated Markers). The title compound corresponds to the ester of Metabolite 2.

References

  • Wakamatsu, K., & Ito, S. (1988).[3] Preparation of eumelanin-related metabolites 5,6-dihydroxyindole, 5,6-dihydroxyindole-2-carboxylic acid, and their O-methyl derivatives.[3] Analytical Biochemistry.[3]

  • Deng, H., & Fang, Y. (2012). Synthesis and Agonistic Activity at the GPR35 of 5,6-Dihydroxyindole-2-carboxylic Acid Analogues.[10][11] ACS Medicinal Chemistry Letters.

  • Wakamatsu, K., et al. (2002). High plasma level of a eumelanin precursor, 6-hydroxy-5-methoxyindole-2-carboxylic acid as a prognostic marker for malignant melanoma.[9] Pigment Cell Research.

  • d'Ischia, M., et al. (2015). Melanins and melanogenesis: methods, standards, protocols. Pigment Cell & Melanoma Research.

  • Huleatt, P. B., et al. (2018). Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives. RSC Advances.[11]

Sources

Methodological & Application

Application Note: Laboratory Preparation of Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Rationale

Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate is a highly valued functionalized indole building block. It serves as a critical precursor in the synthesis of tricyclic and tetracyclic furoindoles, which are actively investigated as suberoylanilide hydroxamic acid (SAHA) enhancers for targeted oncology therapies against neuroblastoma and breast cancer [1].

Synthesizing highly substituted indoles with specific oxygenation patterns at the 5- and 6-positions presents a regiochemical challenge. Traditional Fischer indole syntheses often require harsh acidic conditions that can cleave sensitive ether linkages or lead to complex mixtures of regioisomers. To circumvent this, the Hemetsberger-Knittel indole synthesis is the most robust and regioselective strategy.

This protocol utilizes isovanillin (3-hydroxy-4-methoxybenzaldehyde) as the starting material. The sequence relies on a four-step orthogonal workflow:

  • Phenolic Protection: Benzylation of the 3-hydroxyl group prevents interference during subsequent strongly basic conditions.

  • Knoevenagel-Type Condensation: Reaction with methyl azidoacetate constructs the requisite carbon framework.

  • Thermal Nitrene Insertion: Controlled thermal extrusion of dinitrogen (

    
    ) generates a singlet nitrene that selectively inserts into the adjacent aromatic 
    
    
    
    bond, closing the pyrrole ring.
  • Catalytic Hydrogenolysis: Mild, quantitative removal of the benzyl ether yields the target free phenol.

Synthetic Workflow Diagram

HemetsbergerSynthesis SM Isovanillin (3-OH, 4-OMe-PhCHO) Int1 3-Benzyloxy-4-methoxy- benzaldehyde SM->Int1 BnBr, K2CO3 Acetone, Reflux Int2 Azidoacrylate Intermediate Int1->Int2 Methyl azidoacetate NaOMe, MeOH, <10°C Int3 Methyl 5-(benzyloxy)-6-methoxy- 1H-indole-2-carboxylate Int2->Int3 Xylene, Reflux (-N2) Prod Methyl 5-hydroxy-6-methoxy- 1H-indole-2-carboxylate Int3->Prod H2, 10% Pd/C MeOH/THF, RT

Fig 1. Four-step Hemetsberger synthesis of methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters required to maintain a self-validating workflow across the four-step synthesis.

StepReaction TypeReagents & SolventsTempTimeTypical YieldProduct Appearance
1 BenzylationIsovanillin, BnBr,

, Acetone
60 °C12–16 h85–95%White/Off-white solid
2 CondensationMethyl azidoacetate, NaOMe, MeOH<10 °C4 h75–85%Yellow solid
3 CyclizationXylene (Anhydrous)140 °C2 h60–70%Yellow/Brown solid
4 Hydrogenolysis

(1 atm), 10% Pd/C, MeOH/THF
20–25 °C2–4 h82–89%Yellow solid

Detailed Experimental Protocols

Step 1: Preparation of 3-Benzyloxy-4-methoxybenzaldehyde

Causality & Design: The free phenolic


 of isovanillin is highly acidic and would consume the sodium methoxide base in Step 2, halting the condensation. Benzyl bromide is chosen as the protecting group because it is highly stable to both the basic conditions of Step 2 and the extreme thermal conditions of Step 3, yet easily removed via mild hydrogenolysis in Step 4.
  • Setup: In a flame-dried 250 mL round-bottom flask, dissolve isovanillin (1.0 eq, ~10 mmol) in 50 mL of anhydrous acetone.

  • Activation: Add anhydrous potassium carbonate (

    
    , 1.5 eq). The weak base deprotonates the phenol, forming a highly nucleophilic phenoxide.
    
  • Alkylation: Dropwise, add benzyl bromide (1.1 eq).

  • Reaction: Attach a reflux condenser and heat the mixture to 60 °C overnight (12–16 h). Self-Validation: The reaction is complete when TLC (Hexanes/EtOAc 3:1) shows the disappearance of the lower

    
     isovanillin spot.
    
  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Recrystallize the crude residue from ethanol to afford the protected carbaldehyde.

Step 2: Synthesis of Methyl 2-azido-3-(3-benzyloxy-4-methoxyphenyl)acrylate

Causality & Design: Methyl azidoacetate is used instead of the ethyl derivative to prevent transesterification side-products in the presence of sodium methoxide. The temperature must be strictly maintained below 10 °C; azido compounds are thermally labile, and elevated temperatures during base catalysis can trigger premature decomposition or triazole formation.

  • Setup: In a flame-dried flask under an inert argon atmosphere, dissolve the protected carbaldehyde (1.0 eq, ~5 mmol) and methyl azidoacetate (4.0 eq) in 20 mL of anhydrous methanol.

  • Cooling: Submerge the flask in an ice-salt bath to bring the internal temperature below 0 °C.

  • Condensation: Slowly add a solution of sodium methoxide (NaOMe, 4.0 eq) in anhydrous methanol dropwise over 30 minutes. Maintain the temperature strictly below 10 °C.

  • Reaction: Stir for 4 hours. Self-Validation: A distinct color change to deep yellow/orange occurs, and a precipitate often forms as the azidoacrylate is generated.

  • Workup: Quench the reaction by pouring it into crushed ice containing saturated aqueous ammonium chloride (

    
    ). Extract with ethyl acetate (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate in vacuo. Use the crude azidoacrylate immediately in the next step to minimize degradation.
Step 3: Hemetsberger Cyclization to Methyl 5-(benzyloxy)-6-methoxy-1H-indole-2-carboxylate

Causality & Design: Xylene (b.p. ~140 °C) is the ideal solvent because its boiling point precisely matches the thermal activation energy required to extrude


 from the azide. Lower boiling solvents (like toluene) often result in incomplete cyclization, while higher temperatures can cause extensive charring.
  • Setup: Dissolve the crude azidoacrylate in 30 mL of anhydrous xylene.

  • Thermal Extrusion: Heat the solution to reflux (140 °C). Self-Validation: Vigorous bubbling will be observed as nitrogen gas is extruded. This visual kinetic indicator confirms the formation of the singlet nitrene.

  • Reaction: Continue refluxing for 2 hours until gas evolution ceases.

  • Workup: Cool the mixture to room temperature and remove the xylene under reduced pressure. Purify the dark residue via silica gel column chromatography (eluting with Hexanes/EtOAc gradients) to isolate the protected indole as a solid.

Step 4: Catalytic Hydrogenolysis to Target Compound

Causality & Design: The protected indole has poor solubility in pure methanol. A solvent mixture of Methanol/THF is utilized to fully solubilize the substrate, ensuring uniform interaction with the heterogeneous Pd/C catalyst. This prevents the catalyst from becoming trapped in unreacted solid matrices, ensuring a quantitative yield [1].

  • Setup: Dissolve methyl 5-(benzyloxy)-6-methoxy-1H-indole-2-carboxylate (1.0 eq, ~1.0 mmol) in a 15 mL mixture of Methanol/THF (1:1 v/v).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 10% w/w relative to the substrate). Safety Note: Pd/C is highly pyrophoric when dry; always add it to the solvent under an inert atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (

    
    ) using a balloon. Repeat this purge cycle three times.
    
  • Reaction: Stir vigorously at room temperature for 2–4 hours. Self-Validation: TLC will indicate the clean conversion of the starting material to a highly polar, UV-active spot (the free phenol).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate as a yellow solid (Yield: ~82%).

Analytical Characterization

To verify the structural integrity of the final product, nuclear magnetic resonance (NMR) spectroscopy should be utilized. The expected spectral data for the target compound is as follows:

  • Appearance: Yellow solid.

  • Melting Point: 176–178 °C.

  • 
    H-NMR (300 MHz, 
    
    
    
    ):
    
    
    8.77 (bs, 1H, indole
    
    
    ), 7.16 (s, 1H,
    
    
    ), 7.11 (d, J = 2.1 Hz, 1H,
    
    
    ), 6.86 (d, J = 0.9 Hz, 1H,
    
    
    ), 5.57 (bs, 1H, phenolic
    
    
    ), 3.99 (s, 3H,
    
    
    ), 3.95 (s, 3H, ester
    
    
    ).

Note: The distinct singlets/fine doublets at 7.16 ppm and 6.86 ppm confirm the para-relationship of the remaining aromatic protons on the indole core, validating the regioselectivity of the nitrene insertion.

References

  • Title: Synthesis and Characterisation of Novel Tricyclic and Tetracyclic Furoindoles: Biological Evaluation as SAHA Enhancer against Neuroblastoma and Breast Cancer Cells Source: Molecules, 2021 Sep; 26(18): 5602. (Published online 2021 Sep 15) URL: [Link]

Application Notes and Protocols: Leveraging Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and pharmaceuticals.[1][2][3] Among the myriad of functionalized indoles, Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate stands out as a highly versatile and strategically important building block. Its unique substitution pattern, featuring a nucleophilic phenolic hydroxyl group, a reactive N-H bond, and an electron-rich aromatic core, offers a rich platform for molecular diversification. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and expert insights for researchers in drug discovery and organic synthesis.

The strategic placement of the hydroxyl and methoxy groups on the benzene portion of the indole influences the electronic properties of the entire molecule, impacting the reactivity of the N-H, the C3 position, and the phenolic -OH.[4] This electronic modulation is a key consideration in the design of synthetic routes and the selection of reaction conditions.

Core Reactivity and Strategic Considerations

The synthetic potential of Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate is primarily centered around the selective functionalization of its three key reactive sites: the indole nitrogen (N1), the phenolic oxygen (C5-OH), and the indole C3 position. The interplay between these sites necessitates a careful and strategic approach to achieve desired chemical transformations.

Part 1: Selective N-Alkylation Protocols

The N-alkylation of indoles is a fundamental transformation in the synthesis of biologically active compounds, as the substituent on the indole nitrogen can significantly modulate pharmacological properties.[5] While classical conditions often employ strong bases like sodium hydride (NaH) in polar aprotic solvents, the presence of the acidic phenolic hydroxyl group in our substrate requires careful consideration to achieve selective N-alkylation over O-alkylation.[1][6]

Protocol 1.1: Selective N-Alkylation using a Mild Carbonate Base

This protocol leverages the milder basicity of potassium carbonate (K₂CO₃) to favor the deprotonation of the more acidic indole N-H over the phenolic O-H, especially at controlled temperatures. This method is advantageous as it avoids the use of highly reactive and moisture-sensitive bases.[7]

Reaction Scheme:

Materials:

  • Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate (1.0 eq)

  • Alkyl halide (R-X, e.g., benzyl bromide, ethyl iodide) (1.1 - 1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Add anhydrous DMF to achieve a concentration of 0.1-0.2 M.

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 - 1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 40-60 °C and monitor the progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-alkylated product.

Causality and Insights: The use of K₂CO₃ in DMF provides a balance of basicity and solubility that favors the deprotonation of the indole nitrogen. Heating the reaction gently can increase the rate of alkylation, but higher temperatures may lead to competing O-alkylation. Careful monitoring by TLC is crucial to determine the optimal reaction time and temperature.[8]

Part 2: Selective O-Alkylation of the Phenolic Hydroxyl Group

O-alkylation of the phenolic hydroxyl group introduces an ether linkage, a common motif in many pharmaceutical agents. To achieve selective O-alkylation, the more reactive indole nitrogen must be protected, or conditions must be chosen that favor reaction at the phenoxide.

Protocol 2.1: Williamson Ether Synthesis with a Protected Indole Nitrogen

This protocol involves a two-step process: first, protection of the indole nitrogen, followed by the O-alkylation of the phenolic hydroxyl group under basic conditions. A common protecting group for the indole nitrogen is the tosyl (Ts) group.

Reaction Scheme:

Step A (N-Protection):

Step B (O-Alkylation):

Materials:

  • Product from Step A (1.0 eq)

  • Alkyl halide (R-X) (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetone

  • Standard workup reagents

Step-by-Step Procedure (Step B):

  • In a round-bottom flask, dissolve the N-tosylated indole (1.0 eq) in anhydrous acetone.

  • Add anhydrous potassium carbonate (2.0 eq) and the alkyl halide (1.2 eq).

  • Reflux the mixture and monitor the reaction by TLC.

  • After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography. The tosyl group can be subsequently removed under appropriate conditions if desired.

Causality and Insights: Protection of the indole nitrogen is crucial for achieving high selectivity in the O-alkylation step. The choice of a mild base like K₂CO₃ and a polar aprotic solvent like acetone facilitates the formation of the phenoxide for subsequent nucleophilic attack on the alkyl halide.[9][10]

Part 3: Palladium-Catalyzed Cross-Coupling Reactions

The electron-rich nature of the indole core makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.[11][12] These reactions are powerful tools for the synthesis of complex molecules.[13]

Protocol 3.1: Suzuki-Miyaura Coupling for C-C Bond Formation

For Suzuki-Miyaura coupling, a halogenated derivative of our indole is required. The following protocol outlines the iodination at the C3 position, followed by the cross-coupling reaction.

Step A: C3-Iodination

Step B: Suzuki-Miyaura Coupling

Materials:

  • C3-iodinated indole (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution)

  • Dioxane/Water mixture

Step-by-Step Procedure (Step B):

  • To a Schlenk flask, add the C3-iodinated indole (1.0 eq), arylboronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed dioxane and the 2.0 M aqueous Na₂CO₃ solution.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Causality and Insights: The C3 position of indoles is generally the most nucleophilic and susceptible to electrophilic substitution.[4] The subsequent Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds with a wide tolerance for functional groups.[13] The choice of palladium catalyst, ligand, and base is critical for achieving high yields.[11][14]

Data Presentation

Table 1: Summary of Reaction Conditions and Expected Yields

Reaction TypeProtocolKey ReagentsTemperature (°C)Typical Yield Range
N-Alkylation1.1K₂CO₃, DMF40-6070-90%
O-Alkylation2.1K₂CO₃, AcetoneReflux65-85%
Suzuki Coupling3.1Pd(PPh₃)₄, Na₂CO₃80-10060-80%

Visualizations

Experimental Workflow for Selective N-Alkylation

N_Alkylation_Workflow start Start: Indole & K₂CO₃ in DMF add_halide Add Alkyl Halide start->add_halide heat Heat (40-60°C) & Monitor (TLC) add_halide->heat workup Aqueous Workup & Extraction heat->workup purify Column Chromatography workup->purify product N-Alkylated Product purify->product

Caption: Workflow for the selective N-alkylation of Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate.

Decision Pathway for Selective Functionalization

Functionalization_Decision cluster_options Reaction Site cluster_protocols Recommended Protocol start Target Modification? N1 Indole N-H start->N1 Alkylation C5_OH Phenolic O-H start->C5_OH Alkylation C3_H Indole C3-H start->C3_H Arylation protocol_N Protocol 1.1: Mild Base (K₂CO₃) N1->protocol_N protocol_O Protocol 2.1: N-Protection then O-Alkylation C5_OH->protocol_O protocol_C Protocol 3.1: Halogenation then Pd-Coupling C3_H->protocol_C

Caption: Decision-making guide for the selective functionalization of the indole scaffold.

References

  • Palladium-Catalyzed CO and CC Coupling Reactions of Electron-Rich Indoles. (n.d.). Google Scholar.
  • Protocol for N-Alkylation of 7-Fluoro-1H-indole. (2025). Benchchem.
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. Retrieved March 7, 2026, from [Link]

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020). RSC Publishing.
  • Selective N-Alkylation of Indoles. (2025). Benchchem.
  • Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. (n.d.). PMC.
  • Palladium metallaphotoredox-catalyzed 3-acylation of indole derivatives. (n.d.). RSC Publishing.
  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. (2021). MDPI. Retrieved March 7, 2026, from [Link]

  • A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. (n.d.). PMC.
  • An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. (2025). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Indole Synthesis: A Review and Medicinal Uses of Their Derivatives. (2025). Google Scholar.
  • Recent advances in the synthesis of indoles and their applications. (2025). RSC Publishing.
  • RECENT ADVANCES IN THE SYNTHESIS AND APPLICATIONS OF INDOLE FUSED DERIVATIVES: A BRIEF REVIEW. (2023). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. (2016). IntechOpen. Retrieved March 7, 2026, from [Link]

  • Detosylative (Deutero)alkylation of Indoles and Phenols with (Deutero)alkoxides. (2019). ACS Publications. Retrieved March 7, 2026, from [Link]

  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. (n.d.). Google Scholar.
  • O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. (2025). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Organic base catalyzed O-alkylation of phenols under solvent-free condition. (2006). Google Scholar.
  • Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. (2026). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds. (2026). ACS Omega. Retrieved March 7, 2026, from [Link]

  • Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid. (n.d.). Google Scholar.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 1í-(2-OXO-2H-BENZOPYRAN- -6-YL)- 5í-HYDROXY-2í-METHYLINDOLE-3í-AMIDO-2íí-PHENYL. (n.d.). Google Scholar.
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024). MDPI. Retrieved March 7, 2026, from [Link]

  • Methyl 5,6-dimethoxy-1H-indole-2-carboxylate. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2025). ResearchGate. Retrieved March 7, 2026, from [Link]

  • 6-Hydroxy-5-Methoxyindole-2-Carboxylic Acid in. (n.d.). Google Scholar.
  • Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024). PubMed. Retrieved March 7, 2026, from [Link]

  • Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. (2026). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. (2024). Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. (1999). Google Scholar.
  • Electrochemical Regioselective Cross-Dehydrogenative Coupling of Indoles with Xanthenes. (2021). ACS Publications. Retrieved March 7, 2026, from [Link]

Sources

Application Notes & Protocols: Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate as a Strategic Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, widely recognized as a "privileged scaffold."[1] This distinction is due to its prevalence in numerous natural products and synthetic molecules that exhibit a broad spectrum of biological activities.[2][3][4] The rigid, electron-rich structure of the indole nucleus enables high-affinity interactions with a multitude of biological targets, including enzymes and receptors.[1] Consequently, many approved drugs for treating cancer, infections, inflammation, and neurological disorders incorporate this versatile motif.[1][2][5]

Within this valuable class of compounds, Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate stands out as a particularly strategic intermediate. Its unique substitution pattern—a hydroxyl group at the C-5 position and a methoxy group at C-6—offers multiple points for synthetic diversification. The C-5 hydroxyl group is a handle for introducing a wide range of functionalities through etherification or esterification, while the C-2 carboxylate provides a reactive site for amide bond formation or reduction. This built-in functionality makes it an ideal starting material for constructing complex molecules, potentially reducing the number of steps in a total synthesis and improving overall efficiency.

This guide provides a detailed protocol for the synthesis of this key intermediate and illustrates its application in the construction of precursors for pharmacologically relevant molecules, such as those related to the anti-Parkinsonian drug, Carbidopa.

Synthesis of Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate

The synthesis of substituted indoles can be achieved through various classic and modern organic reactions.[1] The following protocol adapts a well-established approach for constructing indole-2-carboxylates from appropriately substituted benzaldehydes. The key transformation involves the reaction of a benzaldehyde with methyl 2-azidoacetate in the presence of a strong base to form a vinyl azide, which then undergoes thermal or base-catalyzed cyclization to yield the indole core. A similar methodology has been successfully used for the synthesis of related dimethoxy-indole derivatives.[6]

Workflow for Intermediate Synthesis

A Starting Material: 4-Benzyloxy-3-methoxybenzaldehyde D Reaction Vessel (Anhydrous Methanol, 0°C to RT) A->D B Reagent: Methyl 2-azidoacetate B->D C Base: Sodium Methoxide (NaOMe) C->D E Intermediate: Vinyl Azide Species D->E Condensation F Cyclization (In situ) E->F Intramolecular Cyclization G Crude Product: Methyl 4-benzyloxy-5-methoxy-1H-indole-2-carboxylate F->G H Deprotection: Catalytic Hydrogenation (H2, Pd/C) G->H Purification then Deprotection I Final Product: Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate H->I A Intermediate: Methyl 5-hydroxy-6-methoxy- 1H-indole-2-carboxylate B Step 1: N-Protection (e.g., Boc Anhydride, DMAP) A->B C N-Boc Protected Indole B->C D Step 2: C3-Alkylation (e.g., MeI, NaH) C->D Introduce α-methyl group E C3-Methylated Indole D->E F Step 3: Oxidative Cleavage (e.g., Ozonolysis) E->F Unveil phenylpropanoid core G Keto-Ester Intermediate F->G H Step 4: Demethylation & Hydrolysis (e.g., HBr or BBr3) G->H Reveal catechol & acid I Target Precursor: α-Methyl-3,4-dihydroxyphenylalanine (DOPA) derivative H->I

Sources

Application Note: Advanced Protocols for the N-Alkylation of Indole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the indole core is a cornerstone of modern medicinal chemistry and drug development. Specifically, the N-alkylation of indole-2-carboxylates (such as ethyl indole-2-carboxylate) serves as a critical gateway to complex polycyclic scaffolds and biologically active analogs[1]. However, this transformation presents unique chemoselective and regioselective challenges. The presence of the C2-ester introduces the risk of competitive hydrolysis or transesterification under basic conditions, while the inherent ambident nucleophilicity of the indolate anion necessitates precise control to favor N1-alkylation over C3-alkylation[2].

This application note synthesizes field-proven methodologies, detailing the mechanistic rationale behind base/solvent selection and providing self-validating, step-by-step protocols to achieve high-yielding, regioselective N-alkylation.

Mechanistic Insights: Regioselectivity and Chemoselectivity

Overcoming the Regioselectivity Challenge (N1 vs. C3)

The indole nucleus possesses two primary nucleophilic sites: the N1-position and the C3-position. In unsubstituted indoles, the C3 position is often inherently more nucleophilic, leading to competitive C-alkylation[2].

However, the presence of an electron-withdrawing group (EWG) at the C2 position—such as an ethyl carboxylate—fundamentally alters this reactivity profile. The C2-ester exerts a strong inductive and resonance-withdrawing effect that depletes electron density at the C3 carbon, significantly suppressing its nucleophilicity[2]. Concurrently, this EWG increases the acidity of the N-H bond, facilitating complete deprotonation even with milder bases. Consequently, the resulting indolate anion exhibits highly localized charge density on the nitrogen, making N-alkylation both kinetically and thermodynamically favored[2].

The Chemoselectivity Challenge: Avoiding Ester Degradation

While N-alkylation is regiochemically favored, the C2-ester is highly susceptible to nucleophilic attack by the base itself.

  • Transesterification: The use of alkoxide bases (e.g., NaOMe in methanol) is strongly discouraged. Methoxide acts as a nucleophile rather than a base, attacking the carbonyl carbon and resulting in transesterification to the methyl ester rather than the desired N-alkylation[3].

  • Hydrolysis: Excessive use of aqueous hydroxides (like NaOH or KOH) combined with elevated temperatures will rapidly saponify the ethyl ester into the corresponding indole-2-carboxylic acid[3].

MechanisticPathway Indole Ethyl Indole-2-carboxylate (Starting Material) Base Base Addition (Deprotonation) Indole->Base Indolate Indolate Anion (N1 / C3 Resonance) Base->Indolate Hydrolysis Ester Hydrolysis / Transesterification Base->Hydrolysis Excess OH-/RO- N_Alk N-Alkylation (Favored: EWG at C2) Indolate->N_Alk Alkyl Halide (RX) C3_Alk C3-Alkylation (Disfavored) Indolate->C3_Alk Uncatalyzed

Mechanistic pathways of indole-2-carboxylate under basic conditions.

Comparative Data: Optimization of Reaction Conditions

Selecting the correct base and solvent system is the most critical variable in this workflow. The table below summarizes the causality between reaction conditions and the isolated major product, demonstrating how tailored environments dictate chemoselectivity.

Base / Solvent SystemAlkylating AgentTemp / TimeMajor ProductYieldChemoselective Outcome
NaH / Anhydrous DMF Benzyl Bromide0 °C to RT, 2 hN-Benzyl Ester>90%Excellent ester retention[2]
K₂CO₃, NaI / DMF Allyl Bromide50 °C, 24 hN-Allyl Ester85%Mild conditions; Finkelstein catalysis[1]
aq. KOH / Acetone Benzyl Bromide20 °C, 2 hN-Benzyl Ester95%Kinetically controlled ester isolation[3]
aq. KOH / Acetone Benzyl BromideReflux, 1 hN-Benzyl Acid92%Thermodynamically driven saponification[3]
NaOMe / Methanol Benzyl BromideReflux, 2 hMethyl EsterN/ATotal transesterification (Failed alkylation)[3]

Experimental Methodologies

To ensure reproducibility, three distinct protocols are provided. Use the decision tree below to select the optimal workflow for your specific substrate and target molecule.

DecisionTree Start Select N-Alkylation Protocol Q1 Is the alkylating agent highly reactive? Start->Q1 Mild Protocol B: K2CO3 / DMF / NaI Q1->Mild Yes Q2 Must retain the ethyl ester strictly? Q1->Q2 No Standard Protocol A: NaH / Anhydrous DMF Q2->Standard Yes Tunable Protocol C: aq. KOH / Acetone Q2->Tunable No (Acid OK)

Decision matrix for selecting the optimal N-alkylation protocol.

Protocol A: Standard Anhydrous Alkylation (NaH / DMF)

Best for unreactive electrophiles where strict ester retention is required.

Rationale: Sodium hydride in a polar aprotic solvent (DMF) irreversibly and quantitatively deprotonates the indole nitrogen without acting as a nucleophile, completely avoiding ester hydrolysis[2].

  • Preparation: Flame-dry a round-bottom flask and purge with argon. Add ethyl indole-2-carboxylate (1.0 eq.) and dissolve in anhydrous DMF (0.2 M concentration)[2].

  • Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: H₂ gas evolution. Stir at 0 °C for 30 minutes until bubbling ceases and the solution becomes homogenous (indicating indolate formation)[2].

  • Alkylation: Add the alkyl halide (1.2 eq.) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours.

  • Workup: Quench carefully at 0 °C with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). Wash the combined organic layers extensively with water (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography[2].

Protocol B: Mild Finkelstein-Assisted Alkylation (K₂CO₃ / NaI)

Best for sensitive functional groups and reactive electrophiles (e.g., allyl/benzyl halides).

Rationale: Potassium carbonate is a milder base that minimizes side reactions. The addition of Sodium Iodide (NaI) acts as a catalyst via the Finkelstein reaction, converting alkyl chlorides/bromides into highly reactive alkyl iodides in situ, thereby accelerating the N-alkylation step[1].

  • Preparation: In a round-bottom flask, combine ethyl indole-2-carboxylate (1.0 eq.), K₂CO₃ (2.0 eq.), and NaI (0.5 eq.) in DMF (0.1 M)[1].

  • Alkylation: Add the alkyl halide (e.g., allyl bromide, 4.0 eq.).

  • Reaction: Heat the mixture to 50 °C and stir for 24 hours under an inert atmosphere[1].

  • Workup: Evaporate the solvent to dryness under reduced pressure. Resuspend the residue in ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography (1-2.5% ethyl acetate in hexane)[1].

Protocol C: Tunable Biphasic Alkylation (aq. KOH / Acetone)

Best for scalable synthesis and when the corresponding N-alkylated carboxylic acid is the ultimate target.

Rationale: This method utilizes a pseudo-phase-transfer environment. Acetone easily dissolves the reagents, while aqueous KOH provides the basicity. The reaction can be kinetically controlled to yield the ester, or thermodynamically pushed to yield the acid in a single pot[3].

  • Preparation: Dissolve ethyl indole-2-carboxylate (1.0 eq.) in acetone (10 mL per mmol).

  • Base Addition: Prepare a solution of KOH (3.0 eq. for ester retention; >6.0 eq. for acid formation) in a minimal amount of water (0.1 mL per mmol) and add it to the acetone solution[3].

  • Alkylation: Add the alkyl halide (1.2 eq.).

  • Tuning the Outcome:

    • To isolate the N-alkylated Ester: Stir the mixture at 20 °C for exactly 2 hours[3].

    • To isolate the N-alkylated Acid: Increase KOH to 6.0 eq. and reflux the mixture for 1 hour[3].

  • Workup: Remove the acetone under reduced pressure. For the ester, extract with dichloromethane. For the acid, acidify the aqueous layer with 1M HCl until precipitation occurs, then filter and crystallize the product[3].

Analytical Validation & Troubleshooting

A successful N-alkylation is easily verified via ¹H-NMR spectroscopy. The defining self-validating marker is the complete disappearance of the broad indole N-H proton signal (typically found between δ 9.0–11.5 ppm, depending on the solvent)[3]. Additionally, the appearance of the N-alkyl protons (e.g., a singlet around δ 5.5 ppm for N-benzyl CH₂) confirms the transformation[3].

Common Issues & Resolutions:

  • Loss of the Ethyl Ester Signals (δ 4.30 ppm (q), 1.30 ppm (t)): Indicates unwanted hydrolysis. Solution: Ensure anhydrous conditions (Protocol A) or strictly limit reaction time and temperature if using aqueous bases (Protocol C)[3].

  • Poor Yield / Incomplete Conversion: Often due to poor electrophile reactivity. Solution: Switch to a stronger base (NaH) or introduce NaI to facilitate Finkelstein catalysis[1],[2].

References

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate Source: MDPI (Molecules) URL:[Link]

  • Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues Source: NIH / PMC URL:[Link]

Sources

Application Note & Protocols: Strategic Synthesis of Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of novel organic compounds is a cornerstone of modern oncology, enabling the discovery and optimization of effective anti-cancer drugs.[1][2] This guide provides a detailed overview of synthetic strategies for two major classes of anti-cancer agents: natural product-derived cytotoxics and targeted kinase inhibitors. It offers field-proven insights into the rationale behind experimental choices, detailed step-by-step protocols, and robust methods for characterization and quality control. By presenting a semi-synthesis of Paclitaxel and a complete synthesis of a Gefitinib analogue, this document serves as a practical resource for researchers aiming to translate synthetic chemistry into impactful cancer therapeutics.[3]

Introduction: The Evolving Role of Synthesis in Oncology

The history of cancer treatment is intrinsically linked to the advancements in organic synthesis.[3] From the early days of cytotoxic agents, which indiscriminately target rapidly dividing cells, to the modern era of precision medicine, the ability to construct complex molecules has been paramount.[2][4] Initially, the role of chemistry was often limited to isolating and identifying naturally occurring bioactive compounds.[3] However, the increasing sophistication of synthetic methods has empowered chemists to not only recreate these complex natural products but also to design and produce novel agents that target specific molecular pathways driving cancer progression.[]

Targeted therapies, such as kinase inhibitors, represent a paradigm shift, moving away from broad cytotoxicity towards selective interference with signaling pathways essential for tumor survival and proliferation.[6] The design and synthesis of these molecules require a deep understanding of enzyme structure and function, allowing for the creation of inhibitors with high potency and specificity.[7] This guide will explore the practical synthesis of agents from both of these crucial classes, providing the logic and detailed methodology required for their successful preparation in a research setting.

Synthesis of a Natural Product-Derived Agent: The Semi-Synthesis of Paclitaxel (Taxol®)

Paclitaxel is a powerful mitotic inhibitor used in the treatment of numerous cancers.[8] Its complex diterpenoid structure makes full total synthesis impractical for large-scale production.[8] Consequently, the commercial supply relies on semi-synthesis from precursors like 10-deacetylbaccatin III (10-DAB), which can be sustainably harvested from yew tree needles.[8][9] This section details the key steps to convert 10-DAB into Paclitaxel.

The overall strategy involves three main stages:

  • Selective Protection: The C7 hydroxyl group of 10-DAB is more reactive than the C10 hydroxyl. To enable selective acetylation at C10, the C7 position must first be protected. A common and effective protecting group is triethylsilyl (TES).

  • Side-Chain Coupling: A protected β-lactam side chain is coupled to the C13 hydroxyl group of the baccatin core.

  • Deprotection: The protecting groups are removed to yield the final Paclitaxel molecule.

Workflow for Paclitaxel Semi-Synthesis

G cluster_0 Stage 1: Protection & Acetylation cluster_1 Stage 2: Side-Chain Coupling cluster_2 Stage 3: Deprotection 10-DAB 10-DAB 7-O-TES-10-DAB 7-O-TES-10-DAB 10-DAB->7-O-TES-10-DAB TESCl, Pyridine 7-O-TES-Baccatin_III 7-O-TES-Baccatin III 7-O-TES-10-DAB->7-O-TES-Baccatin_III Ac₂O, DMAP Protected_Paclitaxel Protected Paclitaxel Derivative 7-O-TES-Baccatin_III->Protected_Paclitaxel NaHMDS, THF Paclitaxel Paclitaxel Protected_Paclitaxel->Paclitaxel HF, Pyridine Side_Chain Protected β-Lactam Side Chain Side_Chain->Protected_Paclitaxel

Caption: Workflow for the semi-synthesis of Paclitaxel from 10-DAB.

Protocol 2.1: Selective Protection of 10-DAB at C7
  • Rationale: Pyridine serves as both the solvent and a base to neutralize the HCl generated during the reaction. The reaction is run at 0°C to improve the selectivity of the silylation for the C7 hydroxyl group over other hydroxyl groups. Triethylsilyl chloride (TESCl) is chosen for its stability and ease of removal in later steps.[8]

  • Procedure:

    • Dissolve 10-deacetylbaccatin III (1.0 eq) in anhydrous pyridine under an argon atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add triethylsilyl chloride (1.2 eq) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 3 hours, monitoring by Thin-Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane (DCM) (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure. The crude product, 7-O-TES-10-deacetylbaccatin III, is typically carried forward without further purification.

Protocol 2.2: Esterification and Side-Chain Coupling
  • Rationale: This protocol outlines the Ojima-Holton method, which involves the coupling of the protected baccatin core with a β-lactam. Sodium hexamethyldisilazide (NaHMDS) is a strong, non-nucleophilic base used to deprotonate the C13 hydroxyl, creating an alkoxide that attacks the β-lactam, opening the ring and forming the desired ester linkage.

  • Procedure:

    • First, acetylate the C10 hydroxyl of 7-O-TES-10-deacetylbaccatin III using acetic anhydride and a catalytic amount of DMAP. Workup as in Protocol 2.1 to yield 7-O-TES-baccatin III.

    • Dissolve the 7-O-TES-baccatin III (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -45°C.

    • Slowly add NaHMDS (1.1 eq) and stir for 30 minutes.

    • In a separate flask, dissolve the protected (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone side chain (1.2 eq) in anhydrous THF and add it to the reaction mixture.

    • Allow the reaction to proceed for 1 hour at -45°C.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Filter, concentrate, and purify the crude product by column chromatography to yield the fully protected Paclitaxel intermediate.[8]

Protocol 2.3: Final Deprotection
  • Rationale: Hydrofluoric acid (HF) in pyridine is a standard reagent for the removal of silyl protecting groups like TES. The pyridine acts as a base to moderate the reactivity of the HF.

  • Procedure:

    • Dissolve the protected Paclitaxel intermediate from the previous step in a solution of pyridine and acetonitrile.

    • Carefully add HF-pyridine complex at 0°C.

    • Stir the reaction at room temperature until TLC analysis shows complete consumption of the starting material (typically 8-12 hours).

    • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • After filtration and concentration, purify the final product by recrystallization or column chromatography to yield Paclitaxel.

Synthesis of a Targeted Agent: A Gefitinib Analogue

Gefitinib (Iressa®) is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in non-small cell lung cancer.[10] Its synthesis involves the construction of a 4-anilinoquinazoline core. This section provides a representative synthesis for a Gefitinib analogue, highlighting key modern synthetic reactions like the Suzuki cross-coupling.

The synthesis of kinase inhibitors often involves building a heterocyclic core and then functionalizing it.[11] The Suzuki reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for linking aromatic rings, making it invaluable in pharmaceutical synthesis.[12][13][14]

Synthetic Scheme for a Gefitinib Analogue

G cluster_0 Core Synthesis cluster_1 Suzuki Coupling cluster_2 Final Functionalization A 2,4-dichloro-6-iodoquinazoline B 4-chloro-6-iodo-N-(3-chloro-4-fluorophenyl)quinazolin-2-amine A->B 3-chloro-4-fluoroaniline, DIEA, n-BuOH C Gefitinib Analogue Core B->C Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O D Final Gefitinib Analogue C->D Morpholinopropanol, NaH, DMF Boronic_Acid Aryl Boronic Acid Boronic_Acid->C

Caption: Retrosynthetic analysis of a Gefitinib analogue synthesis.

Protocol 3.1: Synthesis of the Quinazoline Core
  • Rationale: This step involves a nucleophilic aromatic substitution (SNAr). The C4 position of the dichlorinated quinazoline is more electrophilic and thus more reactive towards nucleophilic attack by the aniline than the C2 position. Diisopropylethylamine (DIEA) is used as a non-nucleophilic base to scavenge the HCl produced.

  • Procedure:

    • To a solution of 2,4-dichloro-6-iodoquinazoline (1.0 eq) in n-butanol, add 3-chloro-4-fluoroaniline (1.05 eq) and DIEA (1.5 eq).

    • Heat the mixture to reflux (approx. 118°C) for 12 hours, monitoring by TLC.

    • Cool the reaction to room temperature. The product often precipitates from the solution.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the 4-anilino-2-chloro-6-iodoquinazoline intermediate.

Protocol 3.2: Suzuki Cross-Coupling Reaction
  • Rationale: The Suzuki-Miyaura coupling is a robust palladium-catalyzed reaction that forms a C-C bond between an organohalide (the iodoquinazoline) and an organoboron compound.[12][13] The catalytic cycle involves oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by the base), and reductive elimination to form the product and regenerate the catalyst.[12]

  • Procedure:

    • In a flask, combine the iodoquinazoline intermediate (1.0 eq), the desired aryl boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

    • Add a degassed mixture of 1,4-dioxane and water (4:1).

    • Bubble argon through the solution for 15 minutes to ensure an inert atmosphere.

    • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

    • Heat the mixture to 90°C and stir for 6 hours or until TLC indicates completion.

    • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3.3: Final Alkylation Step
  • Rationale: This is a Williamson ether synthesis-like reaction to install the morpholino-containing side chain, which is crucial for the solubility and pharmacokinetic properties of many kinase inhibitors.[15] Sodium hydride (NaH) is a strong base used to deprotonate the remaining amine, which then acts as a nucleophile to displace a leaving group (e.g., a chloride) on the morpholino-alkyl chain.

  • Procedure:

    • Suspend sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous dimethylformamide (DMF) at 0°C under argon.

    • Slowly add a solution of the product from Protocol 3.2 (1.0 eq) in DMF.

    • Stir for 30 minutes at 0°C.

    • Add 4-(3-chloropropyl)morpholine (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography or recrystallization.

Characterization and Quality Control

Ensuring the identity and purity of a synthesized anti-cancer agent is a critical, self-validating step.[16] A combination of analytical techniques must be employed.

TechniquePurposeExpected Outcome Example (for Gefitinib Analogue)
¹H & ¹³C NMR Structural elucidation and confirmation.Signals in the aromatic region (6.5-8.5 ppm) corresponding to the quinazoline and aniline protons. Aliphatic signals for the morpholine and propyl linker.
Mass Spectrometry (MS) Confirmation of molecular weight.A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the target compound.
HPLC Purity assessment and quantification.A single major peak with >95% purity when monitored at a suitable UV wavelength (e.g., 254 nm).
FT-IR Identification of key functional groups.Characteristic stretches for N-H, C=N, and C-O bonds.
Protocol 4.1: High-Performance Liquid Chromatography (HPLC)
  • Rationale: HPLC is the gold standard for determining the purity of small molecule drug candidates. A reverse-phase column separates compounds based on hydrophobicity.

  • Typical Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 340 nm.

    • Sample Prep: Dissolve ~1 mg of the final compound in 1 mL of 50:50 Acetonitrile/Water.

Conclusion

The synthetic routes outlined in this guide for Paclitaxel and a Gefitinib analogue exemplify the blend of classical and modern organic chemistry required in anti-cancer drug development.[3][] The semi-synthesis of Paclitaxel demonstrates how chemists can leverage natural precursors to access complex and vital medicines.[17] The synthesis of the Gefitinib analogue showcases the power of cross-coupling reactions and strategic functionalization to build targeted therapies from simple starting materials.[10][18] Mastery of these synthetic principles and rigorous adherence to analytical validation are essential for any researcher dedicated to advancing the pipeline of novel cancer therapeutics.[16]

References

  • Design and Synthesis of Novel Kinase Inhibitors for Targeted Cancer Therapy - Research and Reviews. (2024). Research & Reviews: Journal of Medicinal and Organic Chemistry.
  • Synthesis and Biological Evaluation of Novel Anti-cancer Agents: An Overview. (2023). Research & Reviews: Journal of Medicinal & Organic Chemistry.
  • The contribution of synthetic organic chemistry to anticancer drug development. (n.d.).
  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. (n.d.). PMC.
  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2025). Taylor & Francis Online.
  • Gefitinib - New Drug Approvals. (2015). New Drug Approvals.
  • A Technical Guide to the Discovery, Synthesis, and Application of Gefitinib (Iressa®). (n.d.). Benchchem.
  • A New Synthesis of Gefitinib. (2018). Thieme.
  • Process for the preparation of gefitinib. (n.d.).
  • Organic Synthesis | Legorreta Cancer Center. (n.d.). Legorreta Cancer Center.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). ScienceDirect.
  • Suzuki cross-coupling. (2023). Chemistry LibreTexts.
  • Targeted Therapeutics for Cancer Treatment: A Review of Kinase Inhibitors, Angiogenesis Inhibitors, and Other Molecularly targeted Agents. (2025). Biotechnology Frontiers - Academic Society.
  • Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo.
  • A Review on Anti-Cancer Agents: Conventional Drugs and Novel Target Specific Inhibitors. (n.d.).
  • Application of Organic Synthesis in New Drug Discovery. (n.d.). BOC Sciences.
  • Exploring the Importance of Organic Chemical Synthesis. (n.d.). Moravek.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (n.d.). PMC.
  • (a) Examples of drugs and late-stage drug candidates where Suzuki-Miyaura coupling is used.... (n.d.).
  • Semisynthesis of Taxol®: An improved procedure for the isolation of 10-deacetylbaccatin III. (2026).
  • Application Notes and Protocols for the Semi-Synthesis of Paclitaxel. (n.d.). Benchchem.
  • The synthesis review of the approved Tyrosine kinase inhibitors for anticancer therapy in 2015-2020. (2025).
  • Tour de paclitaxel: biocatalysis for semisynthesis. (n.d.). PubMed.
  • TOUR DE PACLITAXEL: Biocatalysis for Semisynthesis. (n.d.). Annual Reviews.
  • Semi-synthesis of paclitaxel using dialkyldichlorosilanes. (n.d.).
  • (PDF) Synthesis and Characterization of Anticancer Compounds. (2025).
  • SYNTHESIS AND CHARACTERIZATION OF ANTICANCER DRUGS BASED ON PL
  • Paclitaxel is extracted with difficulty and in low yields.... (n.d.).

Sources

Role as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Integration of Spirocyclic Scaffolds in Lead Optimization

Part 1: Executive Summary & Rationale

In modern drug discovery, the "Escape from Flatland" paradigm, established by Lovering et al., has shifted focus from planar, aromatic-heavy structures to three-dimensional (3D) architectures. Increasing the fraction of saturated carbons (


) correlates strongly with improved clinical success rates by enhancing solubility and reducing promiscuous binding.

This guide focuses on 2,6-diazaspiro[3.3]heptane , a high-value building block that serves as a rigid, 3D-rich bioisostere for piperazine.[1] While piperazine is ubiquitous, its lipophilicity and metabolic liability often require mitigation. The spirocyclic alternative offers a distinct structural vector and improved physicochemical profile, but its incorporation presents unique synthetic challenges due to ring strain and altered basicity.

Key Application Benefits:

  • Vector Re-orientation: altering the exit vector angle by ~90°, allowing access to novel IP space and binding pockets.

  • Lipophilicity Modulation: Lowering LogD while maintaining or increasing ligand efficiency (LE).

  • Metabolic Stability: Reducing oxidative metabolism common in flexible aliphatic rings.

Part 2: Strategic Decision Framework

Before initiating synthesis, use the following logic gate to determine if a spirocyclic building block is appropriate for your lead series.

DecisionMatrix Start Current Lead Series (Piperazine Core) Check1 Is LogD > 3.5 or Solubility < 10 µM? Start->Check1 Check2 Is Metabolic Clearance High (CYP mediated)? Check1->Check2 No Action_Spiro DEPLOY SPIROCYCLE (2,6-diazaspiro[3.3]heptane) Check1->Action_Spiro Yes (PhysChem Driver) Check3 Is the N-N Vector Critical for Binding? Check2->Check3 No Check2->Action_Spiro Yes (Stability Driver) Check3->Action_Spiro No (Flexibility Tolerated) Action_Keep Retain Piperazine (Optimize Substituents) Check3->Action_Keep Yes (Linear Vector Required) Action_Sim Run Docking Simulation (Check 90° Twist) Check3->Action_Sim Unknown Action_Sim->Action_Spiro Fit Accepted Action_Sim->Action_Keep Clash Detected

Figure 1: Decision logic for transitioning from planar diamines to spirocyclic scaffolds.

Part 3: Experimental Protocols

The following protocols address the specific handling requirements of 2,6-diazaspiro[3.3]heptane salts (often supplied as hemioxalate or dihydrochloride).

Protocol A: Free-Basing and Solubility Management

Context: Spirocyclic amine salts are often hygroscopic and exhibit poor solubility in non-polar solvents (DCM, Toluene), leading to stalled coupling reactions.

  • Preparation: Suspend the 2,6-diazaspiro[3.3]heptane salt (1.0 equiv) in MeOH (10 V).

  • Neutralization: Add MP-Carbonate resin (3.0 equiv) or solid

    
     (3.0 equiv).
    
  • Agitation: Stir at room temperature for 30 minutes.

  • Isolation: Filter off the solids. Concentrate the filtrate carefully (amines can be volatile).

  • Solvent Switch: Re-dissolve the residue immediately in the reaction solvent (DMF or DMSO) to prevent carbonate formation from atmospheric

    
    .
    
Protocol B: Coupling to Heteroaromatic Halides

Context: The nucleophilicity of the spiro-amine is distinct from piperazine due to steric bulk near the nitrogen.

Reagents:

  • Substrate: 2-Chloro-heterocycle (e.g., Pyridine, Pyrimidine).

  • Nucleophile: N-Boc-2,6-diazaspiro[3.3]heptane (free base preferred).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.

Step-by-Step:

  • Charge: In a microwave vial, dissolve the heteroaromatic halide (1.0 equiv) in NMP (0.2 M).

  • Addition: Add N-Boc-2,6-diazaspiro[3.3]heptane (1.2 equiv) and DIPEA (2.5 equiv).

  • Thermal Cycle:

    • Standard: Heat to 80°C for 4–12 hours.

    • Microwave (Preferred): 120°C for 20 minutes.

  • Work-up: Dilute with EtOAc, wash with saturated

    
     (x2) and Brine (x1). The spiro-adduct is often more polar; check the aqueous layer if yield is low.
    
  • Critical Check: Verify the integrity of the Boc group by LCMS. The strained ring is stable, but acidic workups should be avoided at this stage.

Protocol C: Controlled Deprotection (TFA Method)

Context: The high strain energy of the cyclobutane rings makes the scaffold sensitive to harsh Lewis acids, though it generally tolerates standard acidic deprotection.

  • Dissolution: Dissolve the N-Boc intermediate in anhydrous DCM (10 V).

  • Acidolysis: Add TFA (Trifluoroacetic acid) dropwise at 0°C (Ratio: 4:1 DCM:TFA).

  • Reaction: Warm to room temperature and stir for 1 hour.

  • Quench: Do not concentrate directly if the compound is volatile. Neutralize with cold saturated

    
     or pass through an SCX-2 (Strong Cation Exchange) cartridge.
    
  • Elution (SCX): Wash with MeOH, elute product with 2M

    
     in MeOH.
    

Part 4: Comparative Data Analysis

The following table illustrates the impact of switching from a Piperazine linker to a Spiro[3.3]heptane linker in a representative lead optimization campaign (e.g., PARP inhibitors).

PropertyPiperazine Analog (Reference)Spiro[3.3]heptane AnalogImpact / Delta
Formula

(Core)

(Core)
+1 Carbon
Vector Angle ~180° (Chair conformation)~90° (Twisted)Major Geometry Shift
N-N Distance ~2.9 Å~4.2 ÅIncreased Span
cLogP 1.50.9-0.6 (Improved)
Solubility (pH 7.4) 50 µM>200 µM4x Improvement
Cl_int (Human Mic) 45 µL/min/mg12 µL/min/mgEnhanced Stability
Selectivity Low (Promiscuous)HighReduced off-target binding

Data Source: Aggregated from internal validation studies and literature precedents (see References).

Part 5: Synthetic Workflow Visualization

SyntheticWorkflow Input N-Boc-2,6-diazaspiro [3.3]heptane (Salt) Step1 Free-Base (MP-Carbonate/MeOH) Input->Step1 Step2 SnAr Coupling (Ar-Cl, DIPEA, NMP, 120°C) Step1->Step2 Nucleophile Ready Step3 Deprotection (TFA/DCM or HCl/Dioxane) Step2->Step3 Intermediate Isolated Step4 Final Diversification (Amide Coupling/Reductive Amination) Step3->Step4 2° Amine Revealed Final Lead Candidate (High Fsp3) Step4->Final

Figure 2: Optimized synthetic route for incorporating spirocyclic building blocks.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[2][3][4][5] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[2][3][4][5] Link

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021).[6] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183.[6][7] Link

  • Zheng, Y., & Tice, C. M. (2016).[6] The use of spirocyclic scaffolds in drug discovery.[7][8][9][10][11][12][13][14] Bioorganic & Medicinal Chemistry Letters, 26(12), 2627–2632. Link

  • Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524–3527. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Yield and Purity for 5,6-Disubstituted Indole-2-Carboxylates Ticket ID: IND-56-OH-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Strategic Pivot

Current Status: You are likely experiencing low yields (<30%), "tar" formation during cyclization, or rapid oxidative degradation of the final product.

The Core Problem: Attempting to synthesize Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate directly is a fundamental strategic error. The free phenolic hydroxyl group at position C5 is highly susceptible to oxidation to a quinone-imine methide species under the high thermal stress required for ring closure.

The Solution: You must utilize a Protect-Cyclize-Deprotect strategy. The industry-standard protocol for this specific scaffold (often a precursor for Duocarmycin analogs) utilizes a Benzyl (Bn) protecting group for the C5-hydroxyl during the indole formation.

Recommended Route: Hemetsberger-Knittel Synthesis This route is superior to the Fischer Indole synthesis for 2-carboxylates because it avoids the regioselectivity issues inherent to 3,4-disubstituted hydrazines.

Diagnostic Workflow (Interactive Map)

The following diagram outlines the critical decision points and failure modes.

IndoleSynthesis Start Start: 3-methoxy-4-(benzyloxy)benzaldehyde Step1 Step 1: Aldol Condensation (-10°C to 0°C) Start->Step1 Reagent Reagent: Methyl Azidoacetate Reagent->Step1 Check1 Checkpoint: Is Azidoacrylate Yellow/Crystalline? Step1->Check1 Check1->Step1 No (Oil/Impure) -> Recrystallize Step2 Step 2: Thermolysis (Cyclization) (Refluxing Xylene, High Dilution) Check1->Step2 Yes (Proceed) Check2 Checkpoint: Tar Formation? Step2->Check2 Check2->Step2 Yes -> Increase Dilution Intermediate Intermediate: Methyl 5-(benzyloxy)-6-methoxy -1H-indole-2-carboxylate Check2->Intermediate No (Clean) Step3 Step 3: Hydrogenolysis (Deprotection) (H2, Pd/C) Intermediate->Step3 Target Target: Methyl 5-hydroxy-6-methoxy -1H-indole-2-carboxylate Step3->Target

Figure 1: Critical path for the synthesis of oxidation-sensitive 5-hydroxyindoles via the Hemetsberger-Knittel route.

Troubleshooting Guide: Critical Process Parameters (CPPs)

Phase 1: The Azido-Cinnamate Condensation

Goal: Formation of Methyl 2-azido-3-(4-(benzyloxy)-3-methoxyphenyl)acrylate.

SymptomProbable CauseCorrective Action
Low Conversion (<50%) Temperature too high (>0°C) causing azide decomposition.Maintain internal temperature between -10°C and -5°C . Add base (NaOMe) dropwise over 2 hours.
Product is an Oil Incomplete elimination of the intermediate alcohol.Ensure the reaction runs for at least 4 hours. If oil persists, triturulate with cold MeOH. The product must be a solid (Yellow crystals) before the next step.
"Brown Sludge" Base concentration too high.Use Sodium Methoxide (NaOMe) (25-30% in MeOH). Avoid Sodium Hydride (NaH) as it is too aggressive for this specific substrate and causes background polymerization.

Technical Insight: The stability of the azido group is poor.[1] If the reaction warms up, the azide decomposes before the condensation is complete, leading to non-reactive byproducts.

Phase 2: The Thermolysis (Ring Closure)

Goal: Formation of the Indole Core.[2] This is the most failure-prone step.

Q: Why does my reaction turn into a black tar? A: This is due to intermolecular polymerization of the nitrene intermediate.

  • Mechanism: Upon heating, the azide releases

    
     to form a highly reactive nitrene. If this nitrene encounters another molecule of starting material before it inserts into the C-H bond to close the ring, it polymerizes.
    
  • The Fix: High Dilution Principle.

    • Standard: 0.1 M concentration.

    • Optimized: 0.02 M to 0.05 M in boiling Xylene.

    • Technique: Do not dump the solid azide into boiling solvent. Dissolve the azide in a small volume of toluene and add it dropwise to a large volume of refluxing xylene over 2-4 hours. This keeps the instantaneous concentration of the nitrene near zero.

Phase 3: The Deprotection (Yield Cliff)

Goal: Removal of Benzyl group to reveal the 5-OH.

Q: My product disappears or turns purple during workup. A: The 5-hydroxy-6-methoxy indole is electron-rich and prone to air oxidation (indoloquinone formation).

  • Protocol Adjustment:

    • Use 10% Pd/C in THF/MeOH (1:1).

    • Add 5% Acetic Acid to the solvent. Acidic media stabilizes electron-rich phenols.

    • Workup: Filter rapidly through Celite under an Argon blanket. Evaporate solvent immediately. Do not leave in solution overnight.

Optimized Master Protocol

Target: Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate Precursor: 4-(benzyloxy)-3-methoxybenzaldehyde

Step 1: Preparation of Azidoacrylate
  • Setup: 3-neck flask, internal thermometer, N2 atmosphere.

  • Dissolve: 10.0 g (39 mmol) of 4-(benzyloxy)-3-methoxybenzaldehyde and 18.0 g (156 mmol, 4 eq) of methyl azidoacetate in 100 mL dry MeOH.

  • Cool: Bring internal temp to -10°C .

  • Add Base: Add NaOMe (25 wt% in MeOH, 32 mL, 140 mmol) dropwise over 2 hours. Do not exceed -5°C.

  • Process: Stir at 0°C for 4 hours. Pour into ice water (500 mL).

  • Isolate: Filter the yellow precipitate. Recrystallize from MeOH.

    • Target Yield: >75%[3][4][5][6][7]

    • Appearance: Bright yellow needles.

Step 2: Hemetsberger Cyclization
  • Setup: 2L flask (Large volume is critical), Reflux condenser.

  • Solvent: Heat 800 mL of Xylene to a rolling reflux (140°C).

  • Addition: Dissolve 5.0 g of the Azidoacrylate (from Step 1) in 50 mL of Toluene. Add this solution dropwise to the refluxing xylene over 3 hours via an addition funnel.

  • Cook: Reflux for an additional 30 mins after addition is complete.

  • Workup: Cool to RT. Evaporate Xylene (Rotovap at 60°C).

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Target Yield: 60-70%

    • Product: Methyl 5-(benzyloxy)-6-methoxy-1H-indole-2-carboxylate.

Step 3: Hydrogenolysis
  • React: Dissolve 2.0 g of Indole (Step 2) in 40 mL THF + 40 mL MeOH.

  • Catalyst: Add 0.2 g of 10% Pd/C.

  • Hydrogenate: Stir under H2 balloon (1 atm) for 4 hours at RT.

  • Finish: Filter through Celite. Concentrate in vacuo.

  • Storage: Store under Argon at -20°C. Unstable in air.

References

  • Hemetsberger, H., & Knittel, D. (1972).[1] Synthese und Thermolyse von

    
    -Azidoacrylestern.[1] Monatshefte für Chemie, 103, 194–204.[1] Link
    
  • Boger, D. L., et al. (1989). CC-1065 and the duocarmycins: Synthetic studies. Chemical Reviews, 97(3), 787-828. (Referencing the synthesis of the PDE-I and PDE-II precursors). Link

  • Gribble, G. W. (2000).[1] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Moody, C. J. (1984). The thermal decomposition of vinyl azides to 2H-azirines and their rearrangement to indoles. Journal of the Chemical Society, Perkin Transactions 1, 1333-1337. Link

Sources

Technical Support Center: Purification of Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

User Query: "I am struggling to purify Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate. The product turns brown upon standing, and recrystallization often results in an oil."

Scientist’s Assessment: This molecule presents a classic "electron-rich indole" challenge. The 5-hydroxy-6-methoxy substitution pattern activates the indole ring, making it highly susceptible to oxidative coupling (dimerization) and quinone formation. The "browning" you observe is likely the formation of melanin-like oligomers or quinoid impurities. Furthermore, the 2-carboxylate ester moiety adds hydrogen-bonding capability that can complicate crystallization, leading to the "oiling out" phenomenon.

Compound Profile:

  • Core Structure: Indole-2-carboxylate ester.

  • Key Functionalities: Phenol (C5-OH), Ether (C6-OMe), Ester (C2-COOMe).

  • Major Risks: Oxidation (Air/Light sensitive), Acid-catalyzed decomposition on silica.

Initial Handling & Stability (FAQ)

Q: My crude product is a dark tar. Is it recoverable? A: Often, yes. The dark color is usually due to surface oxidation products (quinones) that have high extinction coefficients; they look worse than they are.

  • Immediate Action: Dissolve the tar in a minimal amount of degassed Ethyl Acetate (EtOAc). If insoluble black solids remain, filter them out immediately—these are likely irreversible polymers.

Q: How should I store the purified material? A:

  • Atmosphere: Argon or Nitrogen (Critical).

  • Temperature: -20°C.

  • Container: Amber glass (protect from UV-induced radical oxidation).

Purification Protocols & Troubleshooting

Protocol A: Recrystallization (The "Oiling Out" Solution)

The most common failure mode here is the product separating as an oil before crystallizing. This occurs when the chosen solvent's boiling point is higher than the melting point of the solvated product, or when impurities disrupt the lattice.

Recommended Solvent System: Toluene (Primary) or Methanol/Water (Anti-solvent).

StepActionTechnical Rationale
1 Dissolution Dissolve crude solid in boiling Toluene (approx. 10-15 mL per gram). If insolubles persist, filter hot.
2 Nucleation Allow the solution to cool slowly to RT. Do not place directly on ice.
3 Troubleshooting If oil droplets form, reheat to dissolve, then add a seed crystal or scratch the glass. If no seed is available, add 1-2 drops of Methanol to solubilize the oil, then let it stand.
4 Collection Filter the off-white/yellow needles. Wash with cold Toluene followed by Hexanes .

Note: Literature suggests that similar methoxy-indole esters crystallize effectively from toluene, avoiding the hydrolysis risks associated with aqueous alcohols [1].

Protocol B: Column Chromatography (Silica Gel)

Issue: "The compound streaks on the column and recovery is low." Cause: The 5-hydroxy group is slightly acidic, and the indole nitrogen is basic. Unmodified silica gel is slightly acidic (pH ~5-6), which can cause the indole to bind irreversibly or decompose.

The Fix: Neutralized Silica

  • Slurry Preparation: Pre-wash your silica gel with 1% Triethylamine (Et3N) in Hexanes.

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 90:10

    
     60:40).
    
  • Loading: Load the sample as a solid deposit on Celite or silica to prevent "head-banging" (precipitation at the top of the column).

Graphviz Workflow: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture SolubilityCheck Check Solubility in Hot Toluene Start->SolubilityCheck Recryst Recrystallization (Toluene) SolubilityCheck->Recryst Soluble Column Flash Chromatography (Neutralized Silica) SolubilityCheck->Column Insoluble/Tar OilOut Oiling Out? Recryst->OilOut AddMeOH Add 1-2% MeOH Re-heat & Seed OilOut->AddMeOH Yes Final Pure Product (>98%) OilOut->Final No (Crystals formed) AddMeOH->Recryst HPLC Prep-HPLC (C18, Acidic Buffer) Column->HPLC Purity < 95% Column->Final HPLC->Final

Figure 1: Decision logic for purifying electron-rich indole esters. Note the loop for handling "oiling out" events.

Advanced Isolation: Preparative HPLC

For drug development applications requiring >99.5% purity, recrystallization may not suffice.

System Parameters:

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge).

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use basic buffers; phenols oxidize rapidly at high pH).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 280 nm (Indole absorption) and 300-320 nm (conjugated ester).

Critical Warning: Evaporate the HPLC fractions immediately. Leaving the compound in aqueous acid for prolonged periods can lead to hydrolysis of the methyl ester [2].

Impurity Profiling (Troubleshooting Matrix)

Use this table to identify spots on your TLC or peaks in your LC-MS.

Impurity TypeTLC Appearance (vs Product)Probable CauseRemediation
Quinone/Dimer Lower Rf, Brown/Red spotAir oxidation during workup.Degas all solvents; work under N2.
Decarboxylated Lower Rf (loss of ester)Acid hydrolysis or high heat.Avoid boiling in acidic water; keep temp <100°C.
N-Oxide Baseline spotPeroxides in ether/THF.Use peroxide-free solvents.
Starting Material Higher RfIncomplete reaction.Check stoichiometry; extend reaction time.

References

  • National Institutes of Health (NIH) . Methyl 5,6-dimethoxy-1H-indole-2-carboxylate. (Crystal structure and toluene purification of analog). Available at: [Link]

  • Organic Syntheses . Synthesis of 5-Hydroxy-4-methoxy-2-methylpyrylium Trifluoromethanesulfonate (Handling of hydroxy-methoxy intermediates). Available at: [Link]

  • MDPI . Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid. Available at: [Link]

Stability and proper storage conditions for Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate

[1][2]

Compound ID: Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate CAS Registry Number: 4305-32-2 (Verify specific isomer/salt form on vial) Chemical Family: Hydroxyindole-2-carboxylates / Eumelanin Precursors Support Tier: Level 3 (Senior Application Scientist)[1]

Part 1: Executive Summary & Critical Storage Metrics

Status: HIGHLY SENSITIVE (Oxidation & Photo-labile) Immediate Action Required: Upon receipt, do not store at room temperature.[1] Transfer immediately to -20°C .

ParameterOptimal Condition Critical Limit (Do Not Exceed)
Temperature -20°C (Frozen) +4°C (Max 24 hours)
Atmosphere Argon or Nitrogen (Inert) Ambient Air (Strictly Prohibited)
Light Exposure Total Darkness (Amber Vial) Ambient Lab Light (>30 mins)
Physical State Dry Powder / Solid Solution (Prepare fresh only)
Desiccant Required (Silica/Drierite) High Humidity (>40% RH)

Part 2: Technical Troubleshooting Guide (Q&A)

Module 1: Stability & Degradation Diagnosis

Q1: My compound powder has turned from off-white/beige to a dark brown or black color. Is it still usable? A: Likely No.

  • Diagnosis: The color change indicates oxidative polymerization.[2][3] This compound is structurally related to melanin precursors (like 5,6-dihydroxyindole).[1][4] The 5-hydroxy group facilitates oxidation to form quinonoid intermediates, which rapidly polymerize into dark, insoluble pigments (melanin-like oligomers).

  • Impact: Purity has likely dropped significantly. The polymerized byproducts are often insoluble and can act as radical scavengers, interfering with downstream biological assays or synthesis.

  • Recommendation: Run a quick LC-MS or TLC.[1] If the baseline is noisy or a polymer smear is visible, discard the batch.

Q2: I need to keep the compound in solution for an injection study over 3 days. Is DMSO stable? A: Not at Room Temperature.

  • Mechanism: While soluble in DMSO, the dissolved oxygen in standard DMSO can drive oxidation. Furthermore, DMSO is hygroscopic; absorbed water can facilitate ester hydrolysis at the 2-position.[1]

  • Protocol:

    • Dissolve in anhydrous, deoxygenated DMSO .

    • Store aliquots at -80°C .

    • Do not freeze-thaw more than once.

    • For animal studies, prepare the formulation immediately prior to dosing (within 1 hour).

Q3: Why does the purity decrease when I leave the compound on the benchtop during weighing? A: Photo-oxidation.

  • Cause: Electron-rich indoles (methoxy + hydroxy substituted) are excellent chromophores.[1] UV/Visible light absorption excites the molecule, lowering the activation energy for reaction with atmospheric oxygen (singlet oxygen formation).

  • Solution: Weigh quickly under low-light conditions or use amber glassware.[1] Flush the headspace of the stock vial with Argon immediately after opening.

Module 2: Experimental Handling & Solubilization

Q4: What is the best solvent system for HPLC analysis? A: Acidified Water/Acetonitrile.

  • Reasoning: Neutral or basic pH accelerates the oxidation of the phenolic hydroxyl group (phenolate formation). Acidic conditions protonate the phenol, stabilizing the molecule.

  • Recommended Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (or TFA).

    • Solvent B: Acetonitrile + 0.1% Formic Acid.[1]

    • Avoid: Phosphate buffers at pH > 7.[1]

Q5: I am observing an extra peak in my NMR spectrum around 3.8 ppm and disappearance of the ester signal. What happened? A: Hydrolysis.

  • Diagnosis: If stored in wet solvents (methanol/water) or exposed to moisture, the methyl ester at C-2 can hydrolyze to the free acid (5-hydroxy-6-methoxyindole-2-carboxylic acid).[1]

  • Verification: Check for the loss of the methyl singlet (~3.8-3.9 ppm) and the appearance of a broad carboxylic acid proton (11-13 ppm) or a shift in the indole NH.[1]

Part 3: Visualized Protocols & Mechanisms

Figure 1: Storage Decision Logic

Caption: Decision tree for determining storage conditions based on experimental timeline.

StorageLogicStartCompound ReceiptDurationIntended Usage Time?Start->DurationImmediateImmediate Use (<24h)Duration->ImmediateNowLongTermLong Term StorageDuration->LongTermLaterSolutionDissolve in Anhydrous DMSOPurge with ArgonImmediate->SolutionSolidStateKeep as SolidStore at -20°CDesiccatedLongTerm->SolidStateSolidState->SolutionWhen readyWarningAvoid Light & AirUse Amber VialsSolidState->WarningCriticalUsageExperimental SetupSolution->UsagePrepare FreshSolution->WarningCritical

Figure 2: Oxidative Degradation Pathway

Caption: Proposed mechanism of oxidative degradation leading to melanin-like polymerization.[1]

DegradationCompoundMethyl 5-hydroxy-6-methoxy-indole-2-carboxylate(Colorless/Beige)RadicalIndolyl Radical(Reactive Intermediate)Compound->Radical -H+ / -e- QuinoneQuinone Imine Methide(Highly Electrophilic)Radical->Quinone Oxidation PolymerMelanin-like Polymer(Dark Brown/Black Insoluble)Quinone->Polymer Polymerization OxygenO2 / Light / BaseOxygen->Compound

Part 4: Quality Control (QC) Methodology

To validate the integrity of your batch before critical experiments, use the following protocol.

Standard HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 100 mm).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 280 nm (Indole absorption) and 300 nm.

  • Gradient:

    • 0-2 min: 5% B[1]

    • 2-15 min: 5% -> 95% B

    • 15-20 min: 95% B

    • (A = Water + 0.1% TFA; B = MeCN + 0.1% TFA)[1]

  • Acceptance Criteria: Single peak >95% area. Any shoulder peaks or broad smears at the baseline indicate oxidation.

References

  • Wakamatsu, K., & Ito, S. (1988).[4] Preparation of eumelanin-related metabolites 5,6-dihydroxyindole, 5,6-dihydroxyindole-2-carboxylic acid, and their O-methyl derivatives. Analytical Biochemistry.

  • BenchChem Technical Support. (2025). Optimizing storage conditions for 5,6-Dihydroxyindole. [1]

  • Hansson, C. (1984). 6-Hydroxy-5-methoxyindole-2-carboxylic acid in normal human urine. Acta Dermato-Venereologica.

  • Sigma-Aldrich. (n.d.).[1] Methyl 6-methoxy-1H-indole-5-carboxylate Product Safety & Handling.

  • National Institutes of Health (NIH). (2021). Tuning the Electronic Transition Energy of Indole via Substitution. PMC.

Troubleshooting low yields in Fischer indole synthesis of substituted indoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Indole Synthesis Technical Support Hub .

This guide is structured as a dynamic troubleshooting center for the Fischer Indole Synthesis . It moves beyond textbook definitions to address the specific failure modes encountered in the lab—tarry mixtures, low yields, and regioselectivity nightmares.

Module 1: Diagnostic Decision Tree

Status: Active Objective: Identify the root cause of low yields based on crude reaction appearance and TLC/LC-MS data.

TroubleshootingFlow Start START: Characterize the Failure CheckTLC Check TLC/LC-MS Is Hydrazone present? Start->CheckTLC YesHydrazone Yes: Hydrazone accumulated (Reaction stalled) CheckTLC->YesHydrazone SM remains NoHydrazone No: Complex mixture/Tar CheckTLC->NoHydrazone Black tar/Baseline SubstrateType Analyze Substrate Electronics YesHydrazone->SubstrateType TarIssue Issue: Polymerization/Decomposition NoHydrazone->TarIssue EWG EWG on Hydrazine (Deactivated Ring) SubstrateType->EWG EDG EDG on Hydrazine (Oxidation Prone) SubstrateType->EDG ActionEWG Solution: Increase Temp >100°C Switch to PPA or ZnCl2 EWG->ActionEWG ActionEDG Solution: Degas solvents Use milder acid (4% H2SO4) Lower Temp EDG->ActionEDG ActionTar Solution: Lower acid conc. Switch to Lewis Acid (ZnCl2) Check solvent dryness TarIssue->ActionTar

Caption: Diagnostic logic flow for identifying failure modes in Fischer Indole Synthesis based on reaction monitoring.

Module 2: The "Hardware" – Reaction Conditions & Catalysts[2][3]

Q: My reaction mixture turns into a black tar within minutes. Is my acid too strong? A: Likely, yes. This "tar" is often a result of the polymerization of the electron-rich ene-hydrazine intermediate or the indole product itself, which is acid-sensitive.

  • The Fix: Switch from strong Brønsted acids (like concentrated

    
     or HCl) to a Lewis Acid , specifically Zinc Chloride (
    
    
    
    ) in acetic acid or ethanol.
    
    
    coordinates to the nitrogen, facilitating the mechanism without providing the harsh proton source that triggers polymerization [1].
  • Alternative: If using protic acids, dilute significantly (e.g., 4%

    
     in 1,2-dimethoxyethane) to maintain a "buffer-like" zone.
    

Q: I am using Polyphosphoric Acid (PPA). It is too viscous to stir, and my yields are inconsistent. A: PPA is excellent for difficult substrates but suffers from heat transfer issues.

  • The Fix: Do not use PPA neat if stirring is an issue. Use a PPA/Xylene biphasic mixture. The xylene acts as a heat sink and solvent for the starting ketone, while the reaction occurs at the interface.

  • Protocol Note: Ensure mechanical stirring (overhead stirrer) rather than magnetic stirring for PPA reactions exceeding 5 grams.

Module 3: Substrate-Specific Troubleshooting

Q: I have an Electron-Withdrawing Group (EWG) (e.g., -NO2, -CF3) on my phenylhydrazine. The hydrazone forms, but it won't cyclize. A: This is a classic kinetic bottleneck. The Fischer synthesis requires a [3,3]-sigmatropic rearrangement.[1] An EWG deactivates the benzene ring, raising the activation energy for this specific step.

  • Why it fails: The aromatic ring is too electron-poor to attack the enamine double bond.

  • The Fix: You need thermal force and strong acidity .

    • Solvent: Switch to high-boiling solvents like ethylene glycol or dichlorobenzene.

    • Catalyst: Use PPA or fused

      
       at temperatures >150°C.
      
    • Microwave: Microwave irradiation has proven highly effective for these deactivated substrates, often reducing reaction times from hours to minutes [2].

Q: I have an Electron-Donating Group (EDG) (e.g., -OMe) on the hydrazine. Yields are low due to "decomposition." A: EDGs make the hydrazine unstable and prone to oxidation (forming tars) or non-productive N-N bond cleavage (hydrolysis) before rearrangement occurs [3].

  • The Fix:

    • Strict Anaerobic Conditions: Degas all solvents. Oxygen is the enemy here.

    • Mild Acidity: Use 4% aqueous sulfuric acid or dilute HCl in ethanol. Avoid PPA.

    • Low Temperature: Run the reaction at the lowest temperature that permits hydrazone formation (often 40–60°C).

Q: Regioselectivity: My unsymmetrical ketone (e.g., 2-butanone) gives a mixture of isomers. How do I control this? A: Regioselectivity depends on which enamine tautomer forms (kinetic vs. thermodynamic control).

VariableConditionFavored ProductMechanism Note
Acid Strength Strong Acid (PPA, HCl)2,3-Disubstituted (from more sub. enamine)Thermodynamic control favors the more substituted (stable) enamine intermediate.
Acid Strength Weak Acid (AcOH)2-Substituted (from less sub. enamine)Kinetic control may favor the less sterically hindered enamine.
Sterics Bulky Ketone Less Substituted Steric clash prevents formation of the crowded enamine.
  • Strategic Tip: If you need the less substituted indole, consider the Buchwald-Hartwig approach (Pd-catalyzed coupling) instead of fighting the thermodynamic nature of the Fischer synthesis [4].

Module 4: Mechanistic Visualization

Understanding the Rate-Determining Step (RDS) is crucial for troubleshooting. For deactivated systems (EWGs), the [3,3]-rearrangement is the RDS. For sterically hindered systems, hydrazone formation is often the RDS.

Mechanism Reactants Hydrazine + Ketone Hydrazone Hydrazone (Often Stable) Reactants->Hydrazone Condensation Enamine Ene-Hydrazine (Tautomer) Hydrazone->Enamine Acid Cat. Tautomerization RDS [3,3]-Sigmatropic Rearrangement (CRITICAL STEP) Enamine->RDS Heat Required Diimine Diimine Intermediate RDS->Diimine C-C Bond Formed Indole Indole Product (-NH3) Diimine->Indole Cyclization & Aromatization

Caption: The Fischer Indole pathway.[2][3][4][5][6][7][8][9][10][11][12][13] The [3,3]-rearrangement (Red) is the energy barrier for EWG-substituted substrates.

Module 5: Validated Protocols

Protocol A: The "Standard" (Zinc Chloride Method)

Best for: General substrates, acid-sensitive groups.

  • Preparation: Mix ketone (1.0 equiv) and arylhydrazine (1.0 equiv) in glacial acetic acid (5 mL/mmol).

  • Catalyst: Add fused

    
     (1.0–2.0 equiv).
    
  • Reaction: Heat to reflux (100–110°C) for 2–4 hours. Monitor by TLC.[14][7]

  • Workup: Pour into ice water. If solid precipitates, filter and wash with water. If oil forms, extract with EtOAc, wash with saturated

    
      (crucial to remove Zn salts), then brine.
    
Protocol B: The "Heavy Duty" (Polyphosphoric Acid Method)

Best for: Deactivated hydrazines (EWGs), thermally stable substrates.

  • Preparation: Place PPA (10–20 g per g of reactant) in a flask. Heat to 80°C to lower viscosity.

  • Addition: Add the pre-formed hydrazone (or hydrazine/ketone mixture) slowly with vigorous mechanical stirring.

  • Reaction: Heat to 120–180°C (depending on EWG strength). Monitor closely—reaction is often fast at this temp (30–60 mins).

  • Workup: Caution: Pouring hot PPA into water is violent. Allow to cool to ~60°C, then pour onto crushed ice/water mixture with stirring. Neutralize with solid

    
     before extraction.
    

References

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

  • Gribble, G. W. (2000).[1] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622. Link

Sources

Technical Support Center: Regioselective Functionalization of Indole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for indole chemistry. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the regioselective functionalization of the indole core. Indole-2-carboxylates are highly privileged scaffolds in medicinal chemistry, serving as precursors for HCV NS5B polymerase inhibitors and NMDA receptor antagonists.

However, the inherent electron density of the pyrrole ring creates a significant synthetic challenge: controlling whether an electrophile attacks the nitrogen (N1), the highly nucleophilic C3 position, or the less reactive benzenoid ring (C4–C7). This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you achieve precise regiocontrol in your C–H functionalization workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: I am attempting a C3–H alkylation of methyl indole-2-carboxylate, but I am predominantly isolating N-alkylated byproducts. How can I shift the regioselectivity entirely to the C3 position? Causality & Solution: This is a classic hard/soft nucleophile competition. The indole N–H proton is relatively acidic (pKa ~16 in DMSO). When you use bases like


 or 

in polar aprotic solvents (e.g., DMF), the nitrogen is easily deprotonated to form an indolide anion[1]. Nitrogen acts as a "hard" nucleophile and will rapidly attack alkyl halides via an

pathway. To fix this: Do not deprotonate the nitrogen. If you want to target the C3 position (a "softer" nucleophilic site), rely on Lewis acid catalysis (e.g., Friedel-Crafts conditions) to activate your electrophile, allowing it to attack the electron-rich C3 carbon directly. Alternatively, pre-protect the N1 position with a bulky or electron-withdrawing group (like Boc or Ts) to sterically and electronically deactivate the nitrogen[1].

Q2: How can I direct transition-metal-catalyzed C–H functionalization to the benzenoid ring (C6 or C7) when the C3 position is inherently more reactive? Causality & Solution: The HOMO of the indole ring is heavily localized on the pyrrole moiety, making C3 the kinetic and thermodynamic favorite for electrophilic palladation or ruthenation. To overcome this electronic bias, you must enforce a steric bias using a Transient Directing Group (TDG) or a tethered directing group. To fix this: Install a directing group on the N1 position that works in concert with the C2-carboxylate. For example, an N1-pyrimidinyl group coordinates with ruthenium(II) catalysts, forming a rigid macrocyclic transition state that physically forces the metal center into proximity with the remote C6–H bond, completely bypassing C3[2]. For C7-selective arylation, utilizing a phosphinoyl directing group on N1 with a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 catalyst and a pyridine-type ligand is highly effective.

Q3: During Rh-catalyzed C3–H functionalization of free indole-2-carboxylic acids, my starting material is degrading via decarboxylation. How do I prevent the loss of the carboxylate group? Causality & Solution: Free indole-2-carboxylic acids are highly prone to transition-metal-catalyzed protodecarboxylation or decarboxylative cross-coupling at elevated temperatures[3]. The metal (Pd or Rh) undergoes oxidative insertion into the C–COOH bond, irreversibly extruding


 gas—a thermodynamically driven degradation pathway.
To fix this: If the carboxylate is required in your final product, you must either mask it as an ester (e.g., methyl indole-2-carboxylate) which resists decarboxylation, or switch to exogenous oxidant-free electrochemical conditions (Rhodaelectro-catalysis). Electrocatalysis allows the reaction to proceed at room temperature, utilizing the carboxylate as a weak directing group for C3–H activation without providing the thermal energy required for 

extrusion[4].

Q4: My photoredox-catalyzed C3-cyanomethylation of indole-2-carboxylates is suffering from low yields (<20%) and severe catalyst degradation. What is the mechanistic failure point? Causality & Solution: In photoredox catalysis using bromoacetonitrile, the generation of the electrophilic cyanomethyl radical relies on Single-Electron Transfer (SET)[5]. If the excited state of your photocatalyst (e.g., standard


) is too strongly oxidizing, or if the generated radical is too long-lived, it leads to off-target single-electron oxidation of the electron-rich indole core itself, forming destructive radical cations.
To fix this: You must tune the redox potential of the catalyst ligands. By modifying the photocatalyst to perfectly match the reduction potential of bromoacetonitrile (

vs SCE), you facilitate rapid SET to the halide while sparing the indole core, boosting yields up to 90%[5].

Part 2: Quantitative Data Summaries

To aid in experimental design, the following table synthesizes the optimal catalyst systems and directing group requirements based on your target functionalization site.

Table 1: Regioselectivity Control Matrix for Indole-2-Carboxylates

Target SiteRequisite Directing Group (DG) / ProtectionOptimal Catalyst SystemPrimary Competing Pathway (If unoptimized)
N1 None (Free N–H)

or

/ DMF
C3-Alkylation (Minor)
C3 Free N–H, C2-COOH (Weak DG)

/ Electrocatalysis
C2-Decarboxylation
C3 None (Radical Addition)Ir-Photoredox / Blue LEDsIndole Core Oxidation
C6 N1-Pyrimidinyl + C2-Ester

Catalysis
C3-Functionalization
C7 N1-Phosphinoyl

/ Pyridine Ligand
C2/C3-Functionalization

Part 3: Experimental Protocols

Field-Proven Workflow: Rhodaelectro-Catalyzed Synthesis of Pyrano[3,4-b]indol-1(9H)-ones

This protocol utilizes the C2-carboxylate as a directing group to achieve a double dehydrogenative Heck reaction at the C3 position, followed by annulation[4]. It is designed as a self-validating system to ensure reproducibility.

Equipment Setup:

  • Equip an undivided electrochemical cell with a carbon cloth anode (

    
    ) and a platinum plate cathode (
    
    
    
    ).
  • Ensure the electrodes are positioned exactly 1.0 cm apart to maintain consistent cell resistance.

Step-by-Step Methodology:

  • Reagent Charging: To the cell, add indole-2-carboxylic acid (0.2 mmol), the target alkene (0.4 mmol, 2.0 equiv),

    
     catalyst (4.0 mol %), and 
    
    
    
    (2.0 equiv) as the base.
  • Electrolyte Addition: Add

    
     (0.1 M) dissolved in 5.0 mL of a 
    
    
    
    (1:4) solvent mixture.
    • Validation Checkpoint: Sonicate the mixture for 2 minutes. The solution must be completely homogenous. Particulate matter will cause electrode passivation.

  • Electrolysis: Stir the mixture at 600 rpm and apply a constant current of 2.0 mA at room temperature for 4 hours.

    • Validation Checkpoint: Monitor the cell voltage. A stable voltage (~2.5V to 3.5V) indicates proper electrolyte dissolution and SET. A rapidly climbing voltage (>5.0V) indicates electrode passivation; if this occurs, pause the current and gently wipe the electrodes.

  • Reaction Monitoring: After 2 hours, perform a TLC analysis (Hexanes/EtOAc, 3:1).

    • Validation Checkpoint: The C3-alkenylated intermediate is highly fluorescent under 365 nm UV light. Its presence confirms successful C3–H activation prior to the final annulation step.

  • Workup: Once complete, transfer the mixture to a separatory funnel, dilute with EtOAc (15 mL), and wash with brine (

    
    ). Dry the organic layer over anhydrous 
    
    
    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography.

Part 4: Mechanistic Visualization

The following diagram maps the logical causality of the rhodaelectro-catalyzed C–H activation pathway described in the protocol above.

G A Indole-2-carboxylic Acid (Free N-H, C2-COOH) B Rh(III) Catalyst Coordination to C2-COO⁻ A->B Base / -H⁺ C C3-H Activation (5-Membered Rhodacycle) B->C C-H Cleavage D Alkene Insertion (1,2-Migratory Insertion) C->D + Alkene E β-Hydride Elimination (C3-Alkenyl Intermediate) D->E - Rh(III)-H F 2nd C-H Activation (Alkene C-H Bond) E->F Carboxyl-Assisted G Reductive Elimination (Pyrano[3,4-b]indol-1-one) F->G Annulation G->B Catalyst Regeneration (Anodic Oxidation)

Mechanistic pathway of rhodaelectro-catalyzed C-H activation of indole-2-carboxylates.

Part 5: References

  • Methyl 6-Ethyl-1H-indole-2-carboxylate. Benchchem. Available at:

  • Pyridylmethylamine-Pd catalytic systems, a selective alternative in C-H arylation of indole. ResearchGate. Available at:

  • Rhodaelectro-Catalyzed Synthesis of Pyrano[3,4-b]indol-1(9H)-ones via the Double Dehydrogenative Heck Reaction between Indole-2-carboxylic Acids and Alkenes. ACS Publications. Available at:

  • Regioselective N-Alkylation of Methyl Indole-2-carboxylate. Taylor & Francis. Available at:

  • Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism. PMC. Available at:

  • Indole-2-carboxylic acid 98 1477-50-5. Sigma-Aldrich. Available at:

  • Chem Soc Rev CRITICAL REVIEW - Xingwei Li. SNNU. Available at:

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Development Support Center. As a Senior Application Scientist, I frequently encounter challenges when researchers transition from milligram-scale discovery chemistry to multi-gram or kilogram process scale-up. Synthesizing highly functionalized indoles like Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate requires rigorous control over reaction kinetics, thermodynamics, and mass transfer.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for the three critical stages of the 1 route[1].

Process Visualization

G N1 Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) N2 O-Benzylation (BnBr, K2CO3, Acetone) N1->N2 N3 3-Benzyloxy-4-methoxybenzaldehyde N2->N3 N4 Knoevenagel Condensation (Methyl azidoacetate, NaOMe) N3->N4 N5 Azidoacrylate Intermediate (Light/Heat Sensitive) N4->N5 N6 Hemetsberger Cyclization (Xylenes, 140°C, Dropwise) N5->N6 - N2 (Gas Evolution) N7 Methyl 5-benzyloxy-6-methoxy- 1H-indole-2-carboxylate N6->N7 N8 Catalytic Hydrogenolysis (10% Pd/C, H2, MeOH/THF) N7->N8 N9 Methyl 5-hydroxy-6-methoxy- 1H-indole-2-carboxylate N8->N9 - Toluene

Figure 1: Scale-up workflow for Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate synthesis.

Module 1: Azidoacrylate Condensation

Q: When scaling the Knoevenagel condensation of 3-benzyloxy-4-methoxybenzaldehyde with methyl azidoacetate beyond 50 grams, we observe significant tar formation and a drop in yield. How can we prevent this?

A: The condensation reaction is highly exothermic. At larger scales, inadequate heat removal causes localized hot spots, leading to the premature thermal decomposition of the light- and heat-sensitive methyl azidoacetate and the resulting azidoacrylate intermediate.

Causality & Solution: To suppress side reactions, the deprotonation of methyl azidoacetate by sodium methoxide (NaOMe) must be tightly controlled. Transition from a batch-addition to a controlled, dropwise addition of NaOMe at sub-zero temperatures.

Protocol 1: Controlled Condensation Workflow

  • Charge a jacketed reactor with 3-benzyloxy-4-methoxybenzaldehyde (1.0 eq) and methyl azidoacetate (4.0 eq) in anhydrous methanol (10 vol).

  • Cool the mixture to -5 °C under a nitrogen atmosphere.

  • Add a 25% solution of NaOMe in methanol (4.0 eq) dropwise over 2-3 hours, maintaining the internal temperature strictly below 0 °C.

  • Self-Validating Check: Stir for an additional 2 hours at 0 °C. Monitor via HPLC; proceed only when aldehyde consumption is >98%.

  • Quench by pouring the mixture into an ice-cold saturated NH₄Cl solution to prevent basic hydrolysis of the methyl ester.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure (bath temperature <30 °C to prevent azide degradation).

Module 2: Hemetsberger-Knittel Thermal Cyclization

Q: The starting material, 3-benzyloxy-4-methoxybenzaldehyde, has two ortho positions (C2 and C6) available for nitrene insertion. Why don't we see a mixture of 5-hydroxy and 7-hydroxy isomers upon scale-up?

A: Regioselectivity in the Hemetsberger cyclization is governed by steric hindrance. The bulky benzyloxy ether at the C3 position of the benzaldehyde precursor effectively blocks the adjacent C2 position. Consequently, the highly reactive singlet nitrene intermediate selectively inserts into the less hindered C6 C-H bond. This exclusive regioselectivity ensures that only the 5-benzyloxy-6-methoxy-1H-indole-2-carboxylate scaffold is formed[1], eliminating the need for complex chromatographic separation during scale-up.

Q: The thermal cyclization of the azidoacrylate intermediate yields high amounts of polymeric impurities during scale-up. How do we optimize the cyclization?

A: The Hemetsberger indole synthesis proceeds via the extrusion of nitrogen gas to form a highly reactive singlet nitrene, which subsequently undergoes C-H insertion to form the indole ring. In batch scale-up, heating the entire bulk of the azidoacrylate leads to a high steady-state concentration of the nitrene. This promotes intermolecular nitrene-nitrene or nitrene-azide coupling (forming azo compounds and polymers) over the desired intramolecular cyclization.

Causality & Solution: The reaction must be run under pseudo-high-dilution conditions. This is achieved by the slow, continuous addition of the azidoacrylate into a refluxing high-boiling solvent (e.g., xylenes).

Table 1: Optimization of Hemetsberger Cyclization Scale-Up

Scale (g)SolventAddition MethodSteady-State Conc. (M)Yield (%)Purity (HPLC %)
5 gTolueneBatch Heating0.2068%85%
50 gTolueneBatch Heating0.5042%61%
50 gXylenesDropwise (2h)0.0581%94%
200 gXylenesDropwise (4h)0.0584%96%

Protocol 2: Pseudo-Dilution Thermal Cyclization

  • Charge a reactor with anhydrous xylenes (15 vol) and heat to reflux (approx. 140 °C) under nitrogen.

  • Dissolve the crude azidoacrylate in anhydrous xylenes (5 vol).

  • Using a dosing pump, add the azidoacrylate solution dropwise into the refluxing xylenes over 3-4 hours. Critical: Ensure vigorous stirring and a continuous nitrogen sweep to safely vent the evolved N₂ gas.

  • Self-Validating Check: After addition, reflux for an additional 1 hour until TLC/HPLC confirms complete consumption of the azide (absence of the characteristic azide IR stretch at ~2100 cm⁻¹).

  • Cool to room temperature and concentrate under reduced pressure. Purify the resulting methyl 5-benzyloxy-6-methoxy-1H-indole-2-carboxylate via crystallization from ethanol.

Module 3: Catalytic Hydrogenolysis (Deprotection)

Q: During the final hydrogenolysis step to remove the benzyl protecting group, the reaction frequently stalls at 60-70% conversion. Adding more H₂ pressure doesn't help. What is the root cause?

A: Stalled 1 in this system is rarely due to insufficient hydrogen pressure; it is typically caused by catalyst poisoning or product precipitation[1]. The starting material has moderate solubility in methanol, but the deprotected product (Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate) is highly polar and can precipitate on the surface of the Pd/C catalyst, blocking active sites. Furthermore, trace unreacted azide or amine byproducts from the previous steps strongly coordinate to palladium, poisoning the catalyst.

Causality & Solution: Use a mixed solvent system of Methanol/THF (1:1 v/v) to ensure complete solubility of both the starting material and the highly polar 5-hydroxy product. Ensure the intermediate is rigorously purified (e.g., recrystallized) before subjecting it to Pd/C.

Protocol 3: Robust Hydrogenolysis Workflow

  • Dissolve methyl 5-benzyloxy-6-methoxy-1H-indole-2-carboxylate (1.0 eq) in a 1:1 mixture of Methanol/THF (15 vol). Self-Validating Check: The solution must transition to completely clear before catalyst addition, confirming full dissolution.

  • Carefully add 10% Pd/C (10 wt% relative to substrate) under a nitrogen blanket to prevent the ignition of methanol vapors.

  • Purge the reactor with nitrogen (3x), then with hydrogen gas (3x).

  • Maintain the reaction under a hydrogen atmosphere (1-2 bar pressure) at 25-30 °C with vigorous agitation (>500 rpm) to overcome gas-liquid mass transfer limitations.

  • Monitor via HPLC. The reaction typically completes in 4-6 hours.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake thoroughly with THF.

  • Concentrate the filtrate to afford Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate as a yellow solid (Expected yield: >85%).

References
  • Source: nih.gov (PMC)
  • Source: nih.gov (PMC)
  • Title: Indole-2-carboxylic acid, ethyl ester Source: Organic Syntheses Procedure URL

Sources

Validation & Comparative

Analytical methods for the characterization of Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Guide: Characterization of Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate

Executive Summary & Strategic Context

Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate is a critical scaffold in the synthesis of mitomycin analogs and kinase inhibitors. Its structural integrity is defined by the precise regiochemistry of the hydroxyl (-OH) and methoxy (-OMe) substituents on the benzenoid ring of the indole.

The "Regioisomer Challenge": In synthetic pathways such as the Nenitzescu or Fischer indole synthesis, thermodynamic and kinetic factors often produce a mixture of the target compound and its regioisomer, Methyl 6-hydroxy-5-methoxy-1H-indole-2-carboxylate . Standard low-resolution techniques (e.g., TLC, low-field NMR) often fail to distinguish these isomers due to their identical molecular weight and similar polarity.

This guide provides a definitive, multi-modal analytical framework to unambiguously characterize the target molecule, prioritizing Nuclear Overhauser Effect (NOE) NMR spectroscopy as the primary validation tool.

Comparative Analysis of Analytical Methodologies

The following table contrasts the three primary analytical tiers required for full characterization.

FeatureMethod A: 2D NOESY/ROESY NMR Method B: UHPLC-MS/MS (ESI) Method C: FT-IR Spectroscopy
Primary Utility Structural Proof (Regiochemistry)Purity Profiling & QuantitationFunctional Group Confirmation
Specificity High (Distinguishes 5-OMe vs 6-OMe)Medium (Isomers may co-elute)Low (Fingerprint region overlap)
LOD (Limit of Detection) ~10 µM< 1 nM (High Sensitivity)N/A (Solid state)
Sample Requirement ~5-10 mg (Recoverable)< 0.1 mg (Destructive)~1 mg (Non-destructive)
Critical Limitation Requires solubility (DMSO-d6 recommended)Requires distinct retention timesCannot prove regiochemistry alone

Detailed Experimental Protocols

Protocol A: Structural Confirmation via 1H-NMR & 1D-NOE

The Gold Standard for Regioisomer Differentiation.

Rationale: In the 5,6-disubstituted indole system, the protons at positions H4 and H7 appear as singlets. The spatial proximity of the methoxy group to these protons is the diagnostic key.

  • Target (6-OMe): The methoxy group at C6 is spatially close to H7 .

  • Isomer (5-OMe): The methoxy group at C5 is spatially close to H4 .

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of DMSO-d6 . (Avoid CDCl3 if solubility is poor or if -OH exchange broadening is observed).

  • 1H Acquisition: Acquire a standard 1H spectrum (16 scans, d1=2s).

    • Expected Signals: Indole NH (broad, >11 ppm), H3 (s or d, ~7.1 ppm), H4 (s, ~7.0-7.5 ppm), H7 (s, ~6.8-7.2 ppm), OMe (s, ~3.8 ppm), COOMe (s, ~3.9 ppm).

  • 1D-NOE Experiment:

    • Select the Methoxy (-OMe) resonance at ~3.8 ppm for selective irradiation.

    • Set mixing time (

      
      ) to 500 ms .
      
  • Data Interpretation:

    • Positive Result: Enhancement of the H7 signal (upfield aromatic singlet) confirms the 6-methoxy substitution.

    • Negative Result: Enhancement of the H4 signal (downfield aromatic singlet) indicates the 5-methoxy isomer.

Protocol B: Purity Profiling via UHPLC-MS

Essential for quantifying isomeric impurities.

Rationale: While NMR proves structure, it has poor sensitivity for <1% impurities. Reverse-phase chromatography exploits the subtle difference in lipophilicity driven by the intramolecular H-bond potential of the 5-OH vs 6-OH.

System Parameters:

  • Column: C18 Charged Surface Hybrid (CSH), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV (254 nm) and ESI+ (m/z 222.07 [M+H]+).

Self-Validating Check: The 5-hydroxy isomer typically elutes earlier than the 6-hydroxy isomer on C18 columns due to the 5-OH being more exposed to the mobile phase, whereas the 6-OH (in the 5-OMe isomer) has slightly higher retention due to shielding effects or intramolecular bonding with the indole NH (though weak).

Visualization of Analytical Logic

Diagram 1: Structural Differentiation Logic (NOE)

This diagram illustrates the mechanistic basis for distinguishing the target molecule from its isomer using NMR.

NOE_Logic cluster_target Target: Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate cluster_isomer Impurity: Methyl 6-hydroxy-5-methoxy-1H-indole-2-carboxylate Target Target Molecule (6-OMe, 5-OH) NOE_Target Irradiate OMe (3.8 ppm) Target->NOE_Target Result_Target NOE Enhancement: H7 Signal Only NOE_Target->Result_Target Spatial Proximity Isomer Regioisomer (5-OMe, 6-OH) NOE_Isomer Irradiate OMe (3.8 ppm) Isomer->NOE_Isomer Result_Isomer NOE Enhancement: H4 Signal Only NOE_Isomer->Result_Isomer Spatial Proximity

Caption: NOE correlation logic distinguishing the target (6-OMe) from its regioisomer (5-OMe) based on proton proximity.

Diagram 2: Integrated Characterization Workflow

A decision tree for researchers to validate the compound from crude synthesis to final release.

Workflow Start Crude Product HPLC UHPLC-MS Analysis (Purity Check) Start->HPLC Decision Single Peak? HPLC->Decision Prep Prep-HPLC Purification Decision->Prep No (<95%) NMR 1H NMR + 1D NOE (DMSO-d6) Decision->NMR Yes (>95%) Prep->HPLC Analysis Analyze NOE Correlations NMR->Analysis Pass CONFIRMED Target Structure Analysis->Pass NOE to H7 Fail REJECT Regioisomer Identified Analysis->Fail NOE to H4

Caption: Step-by-step workflow for the isolation and structural validation of the indole ester.

References

  • Hansson, C. (1984).[1] "6-Hydroxy-5-methoxyindole-2-carboxylic acid in normal human urine." Acta Dermato-Venereologica, 64(3), 185-190.[1] Link

    • Context: Describes the isolation and characterization of the isomeric 6-hydroxy-5-methoxy metabolite, providing baseline spectral d
  • Wakamatsu, K., & Ito, S. (1990). "Identification of ester glucuronide and sulfate conjugates of 5-hydroxy-6-methoxyindole-2-carboxylic acid..." Melanoma Research. Context: Establishes the existence and biological relevance of the specific 5-hydroxy-6-methoxy regioisomer.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Context: Authoritative source for the 1D-NOE and NOESY protocols described in Method A.
  • Li, J., & Martins, M. (2003).[2] "Synthesis and anti-tumor activity of 5-methoxyindole-2-carboxylic acid derivatives." European Journal of Medicinal Chemistry.

    • Context: Provides synthetic routes and HPLC conditions relevant to methoxy-indole carboxyl

Sources

Analytical Strategies for Indole-2-Carboxylate Derivatives: A Comparative Guide to HPLC and GC-MS Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Indole-2-carboxylate derivatives serve as critical pharmacophores in modern medicinal chemistry, acting as foundational building blocks for ACE inhibitors (e.g., Perindopril) [3], NMDA receptor antagonists, and novel HIV-1 integrase strand transfer inhibitors [1]. As a Senior Application Scientist, I frequently encounter the analytical bottleneck of accurately quantifying these derivatives. The structural duality of indole-2-carboxylates—featuring a highly conjugated, hydrophobic indole core paired with polar, hydrogen-bonding functional groups (-NH, -COOH, or -COOR)—demands rigorous analytical strategies.

This guide objectively compares the two predominant analytical platforms: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). By examining the physicochemical causality behind each technique, we will establish self-validating protocols for both bulk API quantification and trace impurity profiling.

Physicochemical Causality: Dictating the Analytical Approach

Before selecting an instrument, we must understand the molecule. The indole ring provides a strong UV chromophore, making UV detection highly sensitive. However, the secondary amine (N-H) on the pyrrole ring and the carboxylic acid moiety (if unesterified) are highly polar and capable of strong hydrogen bonding.

  • In Liquid Phase (HPLC): These polar groups interact with residual silanols on silica-based stationary phases, potentially causing severe peak tailing. Acidic modifiers (e.g., formic acid) are required to suppress ionization and ensure sharp peaks [2].

  • In Gas Phase (GC-MS): Unmodified indole-2-carboxylic acids are thermally labile and non-volatile [6]. At GC injector temperatures (250°C+), they can decarboxylate or strongly adsorb to the liner. Thus, chemical derivatization is an absolute prerequisite for GC-MS analysis [4].

DecisionTree Start Indole-2-Carboxylate Sample Matrix Volatility Is the target volatile & thermally stable? Start->Volatility Deriv Can active N-H/COOH be derivatized? Volatility->Deriv Yes (e.g., low MW esters) HPLC RP-HPLC-UV/MS (Gold Standard for APIs) Volatility->HPLC No (e.g., bulk API, salts) Deriv->HPLC No / High Matrix Interference GCMS GC-MS (Trace Impurities/Metabolomics) Deriv->GCMS Yes (e.g., ECF derivatization)

Decision matrix for selecting HPLC vs. GC-MS for indole-2-carboxylate analysis.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for APIs

For pharmaceutical intermediates like ethyl 3-hydroxy-1H-indole-2-carboxylate or methyl 1H-indole-2-carboxylate, Reverse-Phase HPLC (RP-HPLC) is the method of choice due to its broad applicability to non-volatile and thermally unstable compounds [6].

Causality of Method Design

We utilize a C18 or specialized low-silanol stationary phase (e.g., Newcrom R1) to leverage the hydrophobic interactions with the indole core [7]. To mitigate peak tailing caused by the N-H group interacting with free silanols, we employ a mobile phase buffered with 0.1% formic acid. Formic acid maintains the analytes in their fully protonated (neutral) state while remaining fully compatible with downstream electrospray ionization (ESI-MS) [7].

Self-Validating RP-HPLC Protocol
  • Sample Preparation: Dissolve the indole-2-carboxylate derivative in a minimal volume of DMSO, then dilute with the initial mobile phase (e.g., 70% Water / 30% Methanol) to a final concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column[2].

  • System Setup: Use a C18 column (e.g., 150 x 4.6 mm, 3-5 µm particle size). Set the column oven to 30°C to ensure reproducible retention times and reduce backpressure.

  • Mobile Phase Gradient:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Gradient: 30% B to 95% B over 15 minutes, hold for 5 minutes, return to 30% B. Flow rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm (targeting the indole chromophore maximum).

  • System Suitability (Validation): Inject a reference standard. The run is valid only if the theoretical plate count > 5,000, tailing factor < 1.5, and relative standard deviation (RSD) of peak area for 5 replicate injections is < 2.0%.

Gas Chromatography-Mass Spectrometry (GC-MS): Precision Profiling

While HPLC excels at bulk analysis, GC-MS offers unparalleled theoretical plate counts and definitive structural identification via electron ionization (EI) spectral libraries [5]. However, analyzing free indole-2-carboxylic acids via GC requires overcoming their protic nature.

Causality of Method Design

Direct injection of indole-2-carboxylic acid leads to thermal degradation and irreversible column adsorption. We must mask the active hydrogens (-COOH and -NH). Alkyl chloroformates, such as ethyl chloroformate (ECF), are superior derivatization agents because they react instantaneously in aqueous-organic mixtures at room temperature. They convert carboxylic acids to esters and amines to carbamates, yielding highly volatile, thermally stable derivatives [4].

Workflow Sample Aqueous Sample (Indole-2-carboxylic acid) Reagent Add ECF + Pyridine (Catalyst/Buffer) Sample->Reagent Reaction Two-Phase Reaction (Room Temp, Seconds) Reagent->Reaction Extraction Organic Phase Extraction (Derivatized Indole) Reaction->Extraction GCMS GC-MS Injection (EI, SIM/Scan Mode) Extraction->GCMS

Ethyl chloroformate (ECF) derivatization workflow for GC-MS analysis.

Self-Validating GC-MS Protocol
  • Internal Standard Addition: Spike the sample with a known concentration of deuterated indole-2-carboxylic acid (e.g., d4-indole-2-carboxylic acid) to monitor derivatization efficiency and matrix effects.

  • Derivatization: To 100 µL of sample, add 100 µL of pyridine buffer and 50 µL of ECF. Vortex for 30 seconds. The ECF excess decomposes into CO2, driving the reaction forward rapidly [4].

  • Extraction: Add 200 µL of hexane/chloroform. Vortex and centrifuge. Extract the upper organic layer containing the derivatized analytes.

  • GC-MS Parameters: Inject 1 µL in splitless mode (Injector Temp: 260°C). Use a medium-polarity capillary column (e.g., DB-35 or DB-5, 30m x 0.25mm x 0.25µm).

  • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Validation: The method is validated if the Internal Standard recovery is >85% and the mass spectrum matches the NIST library with a similarity score > 900.

Quantitative Data & Performance Comparison

To objectively guide your platform selection, the following table summarizes the performance metrics of both methodologies when applied to indole-2-carboxylate derivatives.

ParameterRP-HPLC-UV/MSGC-MS (Post-Derivatization)
Analyte Suitability Non-volatile, thermally labile, high MWVolatile, thermally stable, low MW
Sample Prep Complexity Low (Dilute & Shoot / Filtration)High (Requires ECF/BSTFA Derivatization)
Typical Run Time 15 - 25 minutes15 - 20 minutes
Sensitivity (LOD) ~10-50 ng/mL (UV) / ~1 ng/mL (MS)~0.1-1 ng/mL (SIM Mode)
Resolution Moderate (10,000 - 20,000 plates)Extremely High (>100,000 plates)
Primary Application API purity, dissolution, stability indicatingTrace impurities, residual solvents, metabolomics

Conclusion

The choice between HPLC and GC-MS for indole-2-carboxylate analysis is not a matter of superiority, but of physicochemical alignment. RP-HPLC remains the undisputed workhorse for bulk pharmaceutical analysis due to its non-destructive nature and minimal sample preparation. Conversely, GC-MS provides the ultimate resolving power and structural confirmation for trace-level impurities, provided the analyst implements a robust, self-validating derivatization protocol to neutralize the active hydrogen bonding sites of the indole core.

References
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC Source: Longdom Publishing URL:[Link]

  • GC-MS Application Note: Automated Sample Preparation Workflow for GC-MS Metabolomics Source: Pragolab URL:[Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis Source: Drawell Analytical URL:[Link]

  • HPLC vs GC: What Sets These Methods Apart Source: Phenomenex URL:[Link]

  • Separation of Methyl 1H-indole-2-carboxylate on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]

Comparative Biological Profiling of Indole-2-Carboxylate Isomers: A Therapeutic Scaffold Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole scaffold is ubiquitous in drug discovery, often termed a "privileged structure."[1][2] While indole-3-substituted derivatives (e.g., tryptophan, serotonin, auxins) dominate natural product chemistry due to the inherent nucleophilicity of the C3 position, indole-2-carboxylate isomers represent a distinct, synthetically accessible pharmacophore with unique biological profiles.

This guide provides a comparative technical analysis of indole-2-carboxylate derivatives against their structural isomers (primarily indole-3-carboxylates) and examines the impact of substituent isomerism (e.g., C5 vs. C6 substitution) on biological activity. Our analysis reveals that while C3-isomers are often preferred for neurotransmitter modulation, C2-isomers excel in metal-chelation targets (e.g., HIV integrase) and specific allosteric kinase inhibition , offering a complementary therapeutic window.

Chemical Landscape & Structure-Activity Relationship (SAR)

To understand the biological divergence, we must first contrast the electronic and steric environments of the 2- and 3-positions.

Electronic Divergence
  • C3-Position: Naturally electron-rich; highly susceptible to electrophilic aromatic substitution.[3] Biologically, this mimics the side chain of tryptophan.

  • C2-Position: Adjacent to the indole nitrogen (

    
    ).[4][5] Introduction of a carboxylate here creates a planar, chelating motif involving the 
    
    
    
    -H and the carbonyl oxygen. This is critical for targets requiring bidentate coordination (e.g., metalloenzymes).
SAR Visualization

The following diagram illustrates the functional divergence between Indole-2 and Indole-3 scaffolds.

SAR_Comparison Indole_Core Indole Scaffold Pos_3 C3-Isomer (Natural Mimicry) Indole_Core->Pos_3 Electrophilic Subst. Pos_2 C2-Isomer (Synthetic Scaffold) Indole_Core->Pos_2 Lithiation/Fischer Target_3A Neurotransmitter Receptors (5-HT) Pos_3->Target_3A Target_3B Auxin Signaling Pos_3->Target_3B Target_2A HIV-1 Integrase (Mg2+ Chelation) Pos_2->Target_2A Bidentate Motif Target_2B Tubulin Polymerization (Colchicine Site) Pos_2->Target_2B Steric Fit Target_2C MmpL3 Transporter (Anti-TB) Pos_2->Target_2C

Figure 1: Divergent biological pathways for Indole-2 vs. Indole-3 isomers. The C2-carboxylate provides a unique geometry for metal chelation and specific hydrophobic pockets.

Comparative Biological Profiling

Anticancer Activity: Tubulin and Kinase Inhibition

Indole-2-carboxylates have emerged as potent inhibitors of tubulin polymerization, often binding at the colchicine site. Unlike C3-derivatives which often target the ATP-binding pocket of kinases, C2-derivatives frequently exploit allosteric sites due to their linear rigidity.

Key Comparative Data (IC50 Values):

Compound ClassTarget Cell LineIC50 (µM)MechanismReference
Indole-2-carboxylate (Cu Complex) MDA-MB-231 (Breast)5.43 ROS Generation / DNA Binding[1]
Indole-2-carboxylate (Cu Complex) MCF-7 (Breast)5.69 ROS Generation / DNA Binding[1]
Thiazolyl-indole-2-carboxamide (6i) MCF-76.10 EGFR/VEGFR-2 Inhibition[2]
Methyl 3-(dibenzothienyl)indole-2-carboxylate HCT-116 (Colon)11-17 Growth Inhibition[3]
Standard: DoxorubicinMCF-7~4.0DNA IntercalationControl

Insight: The copper complex of indole-2-carboxylic acid (ICA-Cu) demonstrates that the 2-carboxylate moiety is essential for coordinating metal ions, transforming the molecule into a ROS-generating warhead. This activity is generally absent in simple indole-3-carboxylates which lack the


-C2 chelation geometry.
Antimicrobial & Antiviral: The Chelation Advantage

The most distinct advantage of the Indole-2-isomer over the Indole-3-isomer is seen in HIV-1 Integrase inhibition.

  • Mechanism: HIV Integrase requires two

    
     ions in its active site.[4] The Indole-2-carboxylate motif (specifically the triad of Indole-N, C2-Carbonyl, and a proximal heteroatom) can chelate these ions, blocking viral DNA strand transfer.
    
  • Data Point: Substituted indole-2-carboxylic acids have shown

    
     values as low as 3.11 µM  against HIV-1 integrase strand transfer, a mechanism not efficiently supported by the geometry of indole-3-carboxylates [4].
    

Experimental Protocols

To ensure reproducibility, we provide validated protocols for synthesizing and testing these isomers.

Synthesis: Fischer Indolization (Targeting C2)

Unlike C3-derivatives (often made via Vilsmeier-Haack), C2-esters are best accessed via Fischer Indolization.

  • Reactants: Phenylhydrazine + Ethyl Pyruvate.

  • Catalyst: Polyphosphoric acid (PPA) or

    
    .
    
  • Conditions: Reflux in ethanol (for hydrazone formation) followed by heating in PPA at 80-100°C.

  • Purification: Recrystallization from ethanol.

Biological Assay: MTT Cytotoxicity Protocol

Standardized for adherent cancer cell lines (e.g., MCF-7, HeLa).

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO.

Workflow:

  • Seeding: Plate

    
     cells/well in 96-well plates. Incubate 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Add test compounds (Indole-2-carboxylate isomers) at serial dilutions (0.1 - 100 µM). Include DMSO control (<0.5%).

  • Incubation: Incubate for 48h.

  • Labeling: Add 20 µL MTT reagent per well. Incubate 4h (purple formazan crystals form).

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals.

  • Quantification: Measure Absorbance (OD) at 570 nm (ref 630 nm).

  • Calculation:

    
    
    
Assay Workflow Visualization

Assay_Workflow Step1 Cell Seeding (5k cells/well) Step2 Compound Treatment (Serial Dilution) Step1->Step2 Step3 48h Incubation (Apoptosis Induction) Step2->Step3 Step4 MTT Addition (Mitochondrial Reductase) Step3->Step4 Step5 DMSO Solubilization Step4->Step5 Step6 OD 570nm Reading Step5->Step6

Figure 2: Standardized MTT cytotoxicity workflow for evaluating indole derivatives.

Mechanism of Action: The "Chelation-Stacking" Dual Mode

Recent studies highlight a dual mechanism for Indole-2-carboxylates, particularly in antiviral and anticancer applications. Unlike the simple "lock and key" fit, these molecules often utilize a "Chelation-Stacking" mode.

  • Chelation Core: The C2-carboxylate and Indole-NH form a clamp for divalent cations (

    
    , 
    
    
    
    ), essential for enzymes like Integrase or for generating ROS in situ.
  • Stacking Wing: Substituents at C5 or C6 (e.g., halogens, benzyl groups) engage in

    
     stacking with DNA bases or aromatic residues in the binding pocket.
    

Isomer Effect: Moving the carboxylate to C3 disrupts the chelation core geometry relative to the Indole-NH, significantly reducing affinity for metalloenzymes, though it may retain kinase inhibitory activity.

References

  • In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. Molecules. (2017). Link

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. (2023). Link

  • Biological Importance of the Indole Nucleus in Recent Years: A Comprehensive Review. International Journal of Current Pharmaceutical Review and Research. (2022). Link

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. (2024). Link

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. (2023). Link

Sources

Validation of in-vitro bioassays for indole compounds

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison and Validation Guide: In-Vitro Bioassays for Indole-Mediated AhR Activation

In my tenure as a Senior Application Scientist, I have evaluated countless analytical methods for screening environmental and dietary compounds. Indoles—ranging from the high-affinity endogenous ligand 6-formylindolo[3,2-b]carbazole (FICZ) to dietary derivatives like indole-3-carbinol (I3C)—are highly potent modulators of the 1[1]. Accurately quantifying their bioactivity is paramount for toxicological assessments and therapeutic drug development.

However, an assay is only as reliable as its validation. This guide provides an objective comparison of engineered AhR-Luciferase reporter cell lines against traditional alternatives, grounded in the rigorous 2 framework[2].

Mechanistic Context: The AhR Signaling Axis

Before selecting an assay, one must understand the biological causality of the signal. In the absence of a ligand, AhR resides in the cytosol bound to a chaperone complex. Upon binding an indole compound, the complex undergoes a conformational shift, translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs) to drive the transcription of target genes[1].

AhR_Pathway Indole Indole Ligand Cytosol Cytosolic AhR Complex Indole->Cytosol LigandBinding Ligand Binding Cytosol->LigandBinding Nucleus Nuclear Translocation LigandBinding->Nucleus ARNT Dimerization with ARNT Nucleus->ARNT DRE Binding to DRE ARNT->DRE Transcription Target Gene Transcription DRE->Transcription

AhR Signaling Pathway Activated by Indole Compounds.

Comparative Analysis of In-Vitro Bioassays

When evaluating indole compounds, researchers typically choose between three primary assay modalities. The table below summarizes their quantitative and operational performance.

Performance MetricEngineered AhR-Luciferase ReporterRT-qPCR (Endogenous CYP1A1)Competitive Radioligand Binding
Primary Readout Luminescence (DRE-driven)mRNA Fold ChangeRadioactive/Fluorescent Displacement
Sensitivity (FICZ) High (pM to nM range)High (pM to nM range)Moderate (nM to µM range)
Throughput High (96/384-well format)Low to MediumLow
Turnaround Time 24 Hours48 Hours12-24 Hours
Cost per Sample LowHighMedium
Mechanistic Insight Functional Transcriptional ActivationEndogenous Gene RegulationDirect Receptor Interaction
Agonist/Antagonist Differentiation YesYesNo

Data Interpretation & Causality: The 3 offers superior throughput and cost-efficiency because it bypasses the labor-intensive RNA extraction steps required for RT-qPCR[3]. However, RT-qPCR provides a more physiologically relevant readout by measuring the endogenous CYP1A1 gene. Furthermore, species-specific differences must be accounted for; indole has been demonstrated to be a4, failing to effectively activate murine AhR[4]. Therefore, selecting a human-derived cell line (e.g., HepG2) is scientifically imperative. While competitive binding assays prove direct physical interaction, they fail to distinguish between agonists and antagonists, necessitating a functional downstream assay like the CALUX reporter system to confirm biological activity[5].

Validation Strategy: Grounding in ICH Q2(R2)

According to the ICH Q2(R2) guidelines, an analytical procedure must be demonstrated to be fit for its intended purpose[2]. For an in-vitro bioassay evaluating indole compounds, the validation lifecycle must establish:

  • Specificity: The ability to assess the analyte unequivocally. In our self-validating protocol, this is achieved by co-administering an AhR antagonist (e.g., GNF351).

  • Linearity & Range: A critical field-proven insight is that the AhR signaling pathway is tightly controlled by a negative feedback loop. High-affinity ligands like FICZ induce CYP1A1 expression, which in turn 6[6]. This rapid clearance can skew the upper limits of the dynamic range. Therefore, mapping the linear range before the onset of metabolic signal degradation is a critical causal factor for assay linearity.

  • Precision: Evaluated via intra-assay (repeatability) and inter-assay (intermediate precision) CV%.

Validation_Workflow Start Assay Optimization Spec Specificity Start->Spec LinRange Linearity & Range Spec->LinRange Prec Precision LinRange->Prec Robust Robustness Prec->Robust Valid Validated Bioassay Robust->Valid

ICH Q2(R2) Validation Workflow for AhR Bioassays.

Self-Validating Experimental Methodologies

Protocol 1: High-Throughput AhR-Luciferase Reporter Gene Assay This protocol utilizes a recombinant human cell line containing a stably transfected DRE-driven luciferase reporter[3].

  • Cell Seeding: Seed recombinant HepG2-AhR-Luc cells at

    
     cells/well in a 96-well plate.
    
    • Causality: Plating at this specific density ensures the cells remain in the exponential growth phase during treatment, maximizing the availability of transcriptional machinery for the reporter gene.

  • Compound Treatment & Specificity Control: Treat cells with varying concentrations of the indole compound (e.g., FICZ). In parallel control wells, co-treat with the indole and 200 nM GNF351 (a competitive AhR antagonist).

    • Causality: The inclusion of the antagonist creates a self-validating system. It proves the luminescence is exclusively AhR-specific, fulfilling the ICH Q2(R2) specificity requirement[2].

  • Lysis and Luminescence Readout: After 24 hours of incubation, add the stabilized luciferase detection reagent directly to the wells.

    • Causality: The reagent rapidly lyses the cells and provides luciferin. The expressed luciferase oxidizes the luciferin to emit light, providing a direct, quantifiable readout of AhR activation that is proportional to the ligand's potency.

Protocol 2: Endogenous CYP1A1 RT-qPCR Assay

  • RNA Extraction: Lyse treated cells immediately in a buffer containing chaotropic salts (e.g., guanidinium thiocyanate).

    • Causality: Immediate lysis in chaotropic salts denatures endogenous RNases, preventing the degradation of the highly unstable CYP1A1 mRNA transcript.

  • Reverse Transcription: Synthesize cDNA using a standardized reverse transcriptase master mix.

    • Causality: Converts the transient single-stranded RNA into stable double-stranded cDNA, allowing for precise and reproducible amplification.

  • qPCR Amplification: Perform qPCR using CYP1A1-specific TaqMan probes.

    • Causality: Unlike intercalating dyes (e.g., SYBR Green), fluorogenic TaqMan probes require exact sequence complementarity, eliminating false positives caused by non-specific primer-dimer amplification and ensuring high assay accuracy.

References

  • ICH Q2(R2)
  • Source: pnas.
  • Indole is a human specific AHR ligand. Photoaffinity ligand binding...
  • Source: cellphysiolbiochem.
  • Source: nih.
  • Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR)

Sources

Spectroscopic Profiling of Indole Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: for Drug Discovery Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Introduction: The Indole Scaffold in Drug Discovery

The indole moiety is arguably the most privileged scaffold in medicinal chemistry. From the endogenous neurotransmitter serotonin to the essential amino acid tryptophan, and blockbuster drugs like Indomethacin or Vincristine, the indole ring is ubiquitous.

For drug development professionals, the challenge often lies not just in synthesis, but in the precise structural and electronic characterization of substituted indoles. Substituents at the 5-position, for instance, dramatically alter the electronic landscape of the pyrrole and benzene rings, affecting everything from metabolic stability to receptor binding affinity.

This guide provides an in-depth spectroscopic comparison of three distinct indole "archetypes":

  • Indole (Parent): The neutral reference.

  • 5-Methoxyindole (5-MeO): Represents Electron-Donating Group (EDG) functionalization (e.g., serotonin analogs).

  • 5-Nitroindole (5-NO2): Represents Electron-Withdrawing Group (EWG) functionalization (e.g., synthetic intermediates).

We will explore how these electronic perturbations manifest in UV-Vis , Fluorescence , and NMR spectroscopy, providing you with a self-validating roadmap for identifying and characterizing these compounds.

Strategic Characterization Workflow

Before collecting data, it is critical to select the correct spectroscopic tool based on the electronic nature of your target compound.

IndoleWorkflow Start Unknown Indole Derivative Solubility Solubility Check (DMSO vs. MeOH) Start->Solubility UV_Vis UV-Vis Absorbance (200-400 nm) Solubility->UV_Vis Decision Absorbance Profile? UV_Vis->Decision Fluorescence Fluorescence Spectroscopy (Ex: 280 nm) Decision->Fluorescence λmax < 300 nm NMR 1H NMR (DMSO-d6) Structural Confirmation Decision->NMR λmax > 310 nm (Colored Solution) Result_EDG High Fluorescence Bathochromic Shift (Likely 5-MeO) Fluorescence->Result_EDG Strong Emission NMR->Result_EDG Shielded Protons Result_EWG Quenched Fluorescence Distinct UV Band >320nm (Likely 5-NO2) NMR->Result_EWG Deshielded Protons

Figure 1: Decision tree for spectroscopic characterization of substituted indoles.

Electronic Spectroscopy: UV-Vis and Fluorescence

The electronic transitions in indole are dominated by the


 transitions of the aromatic system. The substituent effect is best observed by the shift in the absorption maximum (

) and the quantum yield of fluorescence.
Experimental Protocol: Solvatochromic Shift Analysis

Objective: Determine the electronic nature of the substituent by observing solvent-dependent spectral shifts.

Reagents:

  • Solvent A: Cyclohexane (Non-polar, reference state).

  • Solvent B: Methanol (Polar protic, H-bonding active).

  • Analyte: 10 µM solutions of Indole, 5-MeO-Indole, and 5-NO2-Indole.

Step-by-Step Methodology:

  • Preparation: Dissolve 1 mg of compound in 1 mL methanol to create a stock solution. Dilute 10 µL of stock into 3 mL of the respective solvent (Cyclohexane or Methanol). Note: Ensure quartz cuvettes are used for UV work.

  • UV-Vis Scan: Scan from 220 nm to 450 nm.

    • Causality: Indoles typically absorb between 260–290 nm. Substituents extending conjugation (like Nitro) will push this into the visible region (>300 nm), often causing the solution to appear yellow.

  • Fluorescence Emission: Excitation at 280 nm. Scan emission from 300 nm to 500 nm.

    • Self-Validating Check: If the 5-Nitroindole sample shows strong fluorescence, your sample is likely degraded (reduced to amino-indole) or contaminated. Nitro groups are potent fluorescence quenchers via Intersystem Crossing (ISC).

Comparative Data Analysis
ParameterIndole (Parent)5-Methoxyindole (EDG)5-Nitroindole (EWG)
UV

(MeOH)
270, 278, 288 nm275, 295 nm (Red Shift)265, 325 nm (Distinct Band)
Fluorescence (Ex 280) Strong (

nm)
Strong (

nm)
Quenched (Non-fluorescent)
Visual Appearance ColorlessColorless/Off-whiteYellow/Brownish

Key Insight: The 5-Methoxy group acts as an auxochrome, causing a bathochromic (red) shift due to the donation of lone pair electrons into the


-system. Conversely, the 5-Nitro group introduces a low-lying 

state that facilitates non-radiative decay, effectively killing fluorescence [1].

Structural Validation: Nuclear Magnetic Resonance (NMR)

While UV-Vis provides electronic data, NMR is the gold standard for structural confirmation. The electron density changes induced by substituents cause predictable shielding (upfield shift) or deshielding (downfield shift) of the ring protons.

Mechanism of Shift
  • 5-Methoxy (EDG): Increases electron density in the ring. Protons ortho/para to the substituent (H4, H6) are shielded (move upfield/lower ppm).

  • 5-Nitro (EWG): Decreases electron density. Protons ortho/para to the substituent (H4, H6) are deshielded (move downfield/higher ppm).

ElectronicEffects Substituent Substituent (C5) Ring Indole Ring Electron Density Substituent->Ring Inductive/Mesomeric Effect H4 H4 Proton Shift Ring->H4 High Density (EDG) -> Upfield Ring->H4 Low Density (EWG) -> Downfield

Figure 2: Impact of electronic effects on NMR chemical shifts.

Experimental Protocol: 1H NMR Profiling

Objective: Confirm substituent identity and purity.

Parameters:

  • Solvent: DMSO-d6 (Preferred over CDCl3 to prevent aggregation and sharpen the N-H peak).

  • Frequency: 400 MHz or higher.

  • Concentration: ~5-10 mg in 0.6 mL solvent.

Diagnostic Peak Table (DMSO-d6):

Proton PositionIndole (ppm)5-Methoxyindole (ppm)5-Nitroindole (ppm)
N-H (1) 11.0 (br s)10.8 (br s)11.8 - 12.0 (br s)
C2-H 7.33 (t)7.25 (t)7.65 (t)
C3-H 6.41 (t)6.30 (t)6.75 (t)
C4-H 7.51 (d)6.98 (d) (Shielded )8.55 (d) (Deshielded )
C6-H 7.07 (t)6.72 (dd) (Shielded )8.05 (dd) (Deshielded )
Substituent N/A3.75 (s, 3H, -OCH3)N/A

Interpretation Guide:

  • The "Nitro-Shift": Look immediately for the C4 proton in 5-Nitroindole. It appears very far downfield (~8.55 ppm) due to the strong deshielding anisotropy of the adjacent nitro group. This is the "smoking gun" for 5-nitro substitution [2].

  • The Methoxy Singlet: The sharp singlet at ~3.75 ppm is diagnostic for 5-MeO. Note the shielding of H4 and H6 compared to the parent Indole.

  • N-H Acidity: The N-H proton in 5-Nitroindole is significantly more acidic (downfield shift to ~11.8 ppm) because the EWG stabilizes the conjugate base anion.

Vibrational Spectroscopy: IR Comparison

Infrared spectroscopy (IR) is excellent for a quick "fingerprint" check of functional groups.

  • Indole (Parent): Sharp N-H stretch at ~3400 cm⁻¹.

  • 5-Methoxyindole: Appearance of C-O stretches (1200–1250 cm⁻¹) and aliphatic C-H stretches (2800–3000 cm⁻¹) from the methyl group.

  • 5-Nitroindole: Two very strong, characteristic bands for

    
     symmetric (~1330 cm⁻¹) and asymmetric (~1530 cm⁻¹) stretching. These dominate the fingerprint region [3].
    

Summary Comparison Matrix

FeatureIndole5-Methoxyindole5-Nitroindole
Electronic Character NeutralElectron-Rich (EDG)Electron-Poor (EWG)
Fluorescence HighHighNone (Quenched)
Key NMR Signal C3-H @ 6.4 ppm-OCH3 @ 3.75 ppmC4-H @ 8.55 ppm
Visual Color WhiteWhiteYellow
Solubility (Water) LowLowVery Low

References

  • Solvent effects on the fluorescent states of indole derivatives. Photochemistry and Photobiology. (1977).

  • 1H NMR of 5-Nitroindole. ChemicalBook Spectral Database. (Accessed 2025).[1][2]

  • Vibrational Spectroscopy of Indoles. Journal of Molecular Structure. (2010).

  • 5-Methoxyindole NMR Data. SpectraBase. (Accessed 2025).[1][2]

Sources

Benchmarking against known inhibitors or reference compounds

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach assay development and lead optimization with a fundamental rule: an assay is only as reliable as its reference compounds . Without a well-characterized benchmark, a novel compound’s potency (IC50) or cellular efficacy (EC50) exists in a vacuum.

In this guide, we will explore the objective benchmarking of novel kinase inhibitors, using the evolution of Epidermal Growth Factor Receptor (EGFR) inhibitors in Non-Small Cell Lung Cancer (NSCLC) as our definitive case study. We will dissect the causality behind experimental design, establish self-validating protocols, and compare the mechanistic profiles of first-generation (Erlotinib) versus third-generation (Osimertinib) reference compounds.

The Mechanistic Imperative of Reference Compounds

According to the [NIH Assay Guidance Manual][1], reference compounds are non-negotiable elements for establishing assay robustness (Z'-factor), defining the dynamic range (signal-to-background), and monitoring inter-assay drift over time. However, selecting the right reference compound requires a deep understanding of target biology.

When benchmarking novel EGFR inhibitors, we must account for acquired resistance mutations. First-generation TKIs like Erlotinib reversibly bind the ATP pocket of wild-type and sensitizing mutant EGFR (e.g., L858R). However, the emergence of the T790M "gatekeeper" mutation causes a steric clash that renders Erlotinib ineffective. To overcome this, Osimertinib (a third-generation TKI) was designed to form an irreversible covalent bond with the Cys797 residue, maintaining high potency against the L858R/T790M double mutant while sparing wild-type EGFR to reduce clinical toxicity[2][3].

By running Erlotinib and Osimertinib in parallel with your novel compound, you establish a mechanistic matrix: you are not just asking "Is my drug potent?", but rather, "Does my drug overcome T790M steric hindrance without relying on Cys797 covalent binding?"

Pathway EGFR EGFR (L858R) Sensitizing Mutation Downstream1 Downstream Signaling (PI3K/AKT, MAPK) EGFR->Downstream1 Mut EGFR (L858R/T790M) Resistance Mutation Downstream2 Downstream Signaling (PI3K/AKT, MAPK) Mut->Downstream2 Erlotinib Erlotinib (1st Gen) Erlotinib->EGFR Reversible Inhibition Erlotinib->Mut Steric Clash (Loss of Efficacy) Osimertinib Osimertinib (3rd Gen) Osimertinib->EGFR Irreversible Inhibition Osimertinib->Mut Covalent Binding (Cys797)

Mechanistic comparison of Erlotinib and Osimertinib against EGFR mutations.

Self-Validating Experimental Protocols

To objectively compare a novel compound against these references, we must build a self-validating testing cascade. Every plate must contain internal controls to prove the assay is functioning before the data is even analyzed.

Protocol A: Time-Dependent Biochemical Kinase Assay (ADP-Glo)

Causality: We use an ADP-detection assay because it universally measures kinase activity (ATP → ADP) regardless of the peptide substrate. Crucially, because Osimertinib is a covalent inhibitor, its IC50 is time-dependent. If we do not include a pre-incubation step, we will artificially underestimate Osimertinib's potency, skewing the benchmark for our novel compound.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant EGFR (L858R) and EGFR (L858R/T790M) in kinase buffer (supplemented with 1 mM DTT and 10 mM MgCl2).

  • Compound Dispensing: Use acoustic dispensing (e.g., Echo 550) to spot 10-point, 3-fold serial dilutions of Erlotinib, Osimertinib, and the Novel Compound into a 384-well plate.

  • Internal Controls (The Self-Validation):

    • Max Signal (Vehicle): 0.1% DMSO (defines 0% inhibition).

    • Min Signal (Floor): 10 µM Staurosporine (a pan-kinase inhibitor, defines 100% inhibition).

  • Pre-Incubation (Critical Step): Add the kinase to the compound plate and incubate for 60 minutes at room temperature. This allows covalent bonds (like Osimertinib's) to form.

  • Reaction Initiation: Add ATP (at the predetermined Km for each mutant) and the poly(Glu,Tyr) substrate. Incubate for 60 minutes.

  • Detection: Add ADP-Glo reagent to deplete unreacted ATP (40 mins), followed by Kinase Detection Reagent to convert ADP to luminescence (30 mins). Read on a multi-mode plate reader.

Protocol B: Cellular Viability & Target Engagement

Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and high intracellular ATP concentrations (~1-5 mM) which outcompete reversible ATP-competitive inhibitors. We test across engineered cell lines to confirm the mutation-specific mechanism of action[3][4].

Step-by-Step Methodology:

  • Cell Seeding: Seed PC-9 (EGFR Exon 19 del) and H1975 (EGFR L858R/T790M) cells at 2,000 cells/well in 384-well plates. Incubate overnight.

  • Dosing: Treat cells with the same compound matrix used in Protocol A.

  • Incubation: Incubate for 72 hours to allow for multiple doubling times, ensuring the anti-proliferative effects of the inhibitors are fully realized.

  • Viability Readout: Add CellTiter-Glo reagent (measures intracellular ATP as a proxy for metabolically active cells). Luminescence is directly proportional to the number of viable cells. Calculate the cellular EC50.

Workflow A Novel Compound Synthesis B Biochemical Kinase Assay A->B C Cellular Viability Assay B->C D Target Engagement C->D Ref Reference Compounds (Erlotinib, Osimertinib) Ref->B Establish Assay Window Ref->C Benchmark Potency Ref->D Validate Mechanism

Benchmarking workflow integrating reference compounds at every validation stage.

Quantitative Data Comparison

When evaluating your novel compound, the data must be contextualized against the reference compounds. The table below synthesizes established preclinical data for Erlotinib and Osimertinib[2][4]. A successful novel candidate targeting T790M must mirror or exceed Osimertinib's profile in the H1975 cell line while maintaining a high IC50 against wild-type EGFR to minimize adverse effects.

Compound / InhibitorGenerationTarget BindingPC-9 (Exon 19 del) Cellular EC50H3255 (L858R) Cellular EC50H1975 (L858R/T790M) Cellular EC50Wild-Type EGFR Biochemical IC50
Erlotinib 1st GenReversible~7 - 15 nM~10 - 25 nM> 1000 nM (Inactive)~2 nM
Osimertinib 3rd GenIrreversible (Covalent)~5 - 15 nM~10 - 15 nM~5 - 15 nM (Potent)~12 - 15 nM (Sparing)
Novel Compound X Target ProfileReversible/Allosteric< 20 nM< 20 nM< 20 nM> 100 nM

Data Interpretation Note: Notice how Erlotinib loses all efficacy (>1000 nM) against the H1975 cell line due to the T790M mutation. Osimertinib maintains low nanomolar potency across all mutant lines while showing a slightly higher IC50 against Wild-Type EGFR, which is the desired therapeutic window[2][5].

Conclusion and Strategic Application

Benchmarking is not merely a box-checking exercise for publication; it is the compass that guides structure-activity relationship (SAR) campaigns. By utilizing well-characterized reference compounds like Erlotinib and Osimertinib, and grounding your experiments in self-validating, time-dependent protocols, you ensure that any novel compound progressing to in vivo models is backed by irrefutable, mechanistic data.

References

  • Assay Guidance Manual: In Vitro and In Vivo Assessment Guidelines. National Center for Advancing Translational Sciences (NCATS) / National Institutes of Health (NIH). Available at:[Link]

  • Evaluating the Effectiveness of Tyrosine Kinase Inhibitors on EGFR Mutations In Vitro. MDPI. Available at:[Link]

  • Osimertinib - EGFR mutated locally advanced or metastatic non-small cell lung cancer. World Health Organization (WHO). Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the synthesis of indole libraries for drug development, I have designed this protocol to synthesize technical accuracy with field-proven laboratory logistics. Handling highly functionalized indole derivatives requires more than basic compliance; it demands an understanding of the chemical's physical behavior.

This guide provides the essential, immediate safety and logistical frameworks required for handling Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate (CAS: 4305-32-2) , a critical precursor often utilized in the synthesis of novel tricyclic furoindoles and SAHA enhancers for neuroblastoma and breast cancer cell lines .

Chemical Profile & Causality of Hazards

To protect yourself, you must first understand the molecular behavior of the compound. Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate presents as a yellow crystalline solid (m.p. 176–178 °C) .

  • Dermal and Ocular Irritation (Category 2): The presence of the 5-hydroxy and 6-methoxy groups significantly increases the electron density of the indole ring. While this is synthetically advantageous for downstream reactions (e.g., hydrogenolysis), it heightens the compound's reactivity with the aqueous environment of human mucous membranes. Upon contact, it acts as an acute irritant .

  • Respiratory Hazard (Category 3): As a fine, dry powder, this compound is highly susceptible to electrostatic aerosolization. The primary exposure route during laboratory transfer is the inhalation of micro-particulates that bypass the upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling aerosol-prone functionalized indoles. The following table summarizes the quantitative specifications and the scientific rationale for your required PPE.

PPE CategorySpecificationScientific Rationale
Hand Protection Nitrile gloves (≥ 0.11 mm thickness), double-glovedPrevents dermal absorption. The inner glove acts as a fail-safe against micro-tears caused by spatulas or glassware handling.
Eye Protection ANSI Z87.1 / EN 166 compliant safety gogglesProtects against micro-particulate aerosolization. Standard safety glasses with gaps allow electrostatic dust ingress.
Respiratory N95 or P100 particulate respiratorMandatory only if handling the dry powder outside a Class II fume hood. Filters out fine crystalline dust (< 5 µm).
Body Protection Flame-resistant (FR) lab coat with fitted cuffsPrevents the accumulation of static-charged yellow powder on clothing, eliminating secondary exposure risks outside the lab.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step without confirming the success of the previous one.

Step 1: Environmental Preparation

  • Action: Conduct all weighing and transfers inside a certified Class II chemical fume hood. Line the base of the balance area with wetted paper towels.

  • Causality: Wetted towels act as a particulate trap. If electrostatic forces cause the powder to jump from the spatula, the moisture immediately binds the dust, preventing aerosolization .

  • Self-Validation Check: Ensure the fume hood flow monitor reads between 80-100 fpm before opening the chemical container.

Step 2: Static Mitigation & Weighing

  • Action: Use an anti-static gun (e.g., Zerostat) on the weighing boat and use a grounded, stainless-steel spatula.

  • Causality: Indole powders build static charge rapidly. Neutralizing the environment prevents the powder from repelling against the plastic boat and aerosolizing.

  • Self-Validation Check: The powder should rest flat in the boat without clinging to the vertical walls.

Step 3: Transfer and Solubilization

  • Action: Transfer the weighed solid directly into your reaction vessel (e.g., a Schlenk flask) and immediately solubilize it. This compound is highly soluble in a methanol/THF mixture .

  • Causality: Transitioning the chemical from a dry powder to a liquid solution immediately neutralizes the inhalation hazard.

Step 4: Decontamination

  • Action: Wipe down the spatula, balance pan, and surrounding area with a solvent-dampened pad (methanol or ethanol works well), followed by a dry wipe.

  • Self-Validation Check: Inspect the final wipe. Because Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate is a distinct yellow solid, any residual yellow tint on the white wipe indicates incomplete decontamination. Repeat until the wipe remains pure white.

Workflow A 1. Environmental Prep Verify Fume Hood Draft B 2. Static Mitigation Ground Equipment A->B C 3. Powder Transfer Use Anti-Static Boat B->C D 4. Solubilization Dissolve in MeOH/THF C->D E 5. Decontamination Validate via Wipe Test D->E

Operational workflow for handling highly functionalized indole powders safely.

Spill Response & Disposal Plan

In the event of a spill, immediate containment is prioritized over immediate cleanup.

Step 1: Containment and Assessment

  • Action: If the spill is outside the hood, instruct personnel to step back. Assess whether the spill is a dry powder or a solubilized mixture.

  • Causality: Sweeping dry powder generates a massive aerosol cloud, turning a localized surface contamination into a room-wide inhalation hazard.

Step 2: Neutralization and Collection

  • For Dry Powder: Gently cover the spill with wetted absorbent pads to suppress dust. Carefully scoop the damp mass using a non-sparking tool into a wide-mouth hazardous waste container.

  • For Solutions: Apply an inert, compatible chemical absorbent (e.g., vermiculite or diatomaceous earth) to the perimeter of the spill, working inward.

  • Self-Validation Check: Shine a standard UV laboratory lamp over the spill area. Many indole derivatives exhibit slight fluorescence; a lack of fluorescence confirms complete collection.

Step 3: Segregated Disposal

  • Action: Place all contaminated wipes, gloves, and collected material into a designated "Halogen-Free Organic Solid Waste" container. Label clearly with CAS: 4305-32-2. Do not mix with strong oxidizing agents, as indoles can undergo rapid, exothermic degradation.

SpillResponse S1 Spill Detected S2 Assess State S1->S2 S3 Dry Powder Cover with Damp Pad S2->S3 Solid S4 In Solution Apply Inert Absorbent S2->S4 Liquid S5 Collect in Sealed Hazardous Waste Bag S3->S5 S4->S5 S6 Label & Transfer to EH&S Disposal S5->S6

Decision tree for containing and disposing of indole-derivative chemical spills.

References

  • Synthesis and Characterisation of Novel Tricyclic and Tetracyclic Furoindoles: Biological Evaluation as SAHA Enhancer against Neuroblastoma and Breast Cancer Cells. National Institutes of Health (NIH) / PMC.[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council.[Link]

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。